Acalisib is designed as an isoform-specific inhibitor with high selectivity for the p110δ catalytic subunit of Class I PI3K, which is predominantly expressed in leukocytes [1] [2].
The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against various kinases, demonstrating its selectivity profile [3] [4] [5]:
| Kinase Target | IC₅₀ (nM) |
|---|---|
| p110δ (PIK3CD) | 12.7 - 14 |
| p110γ (PIK3CG) | 1389 |
| p110β (PIK3CB) | 3377 |
| p110α (PIK3CA) | 5441 |
| hVps34 (PIK3C3) | 12682 |
| DNA-PK (PRKDC) | 18749 |
This data shows this compound has 114- to 400-fold selectivity for p110δ over other Class I PI3K enzymes and shows no significant activity against Class II/III PI3K family members or related proteins like mTOR [1]. By inhibiting p110δ, this compound blocks the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells, leading to reduced cell proliferation and induction of cell death [5] [2].
The search results reference several experimental methodologies used to characterize this compound.
1. In Vitro Kinase Assay [5] This biochemical assay measures the direct inhibitory activity of this compound on PI3K lipid kinase activity.
2. Cell-Based PI3K Isoform-Selective Assays [5] These assays validate target engagement and functional selectivity in a cellular context.
3. Cell Viability Assay (MTT Assay) [5] This assesses the compound's effect on cancer cell survival and proliferation.
This compound has been evaluated in human clinical trials for hematologic cancers.
The table below summarizes the fundamental characteristics of Acalisib [1] [2] [3].
| Property | Description |
|---|---|
| Systematic Name | 6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]-4(3H)-quinazolinone [2] |
| Molecular Formula | C₂₁H₁₆FN₇O [1] [3] [4] |
| Molecular Weight | 401.4 g/mol [3] [4] |
| CAS Number | 870281-34-8 [1] [3] [4] |
| Synonyms | GS-9820, CAL-120 [1] [3] [4] |
| Mechanism of Action | Potent and selective oral inhibitor of PI3Kδ [5] |
This compound exhibits high selectivity for PI3Kδ. The table below shows its inhibitory activity (IC50) against different PI3K isoforms and related kinases [3] [4].
| Kinase Target | IC50 (nM) |
|---|---|
| PI3Kδ (p110δ) | 12.7 - 14 nM [5] [4] |
| PI3Kγ (p110γ) | 1,389 nM [3] [4] |
| PI3Kβ (p110β) | 3,377 nM [3] [4] |
| PI3Kα (p110α) | 5,441 nM [3] [4] |
| hVps34 | 12,682 nM [3] [4] |
| DNA-PK | 18,749 nM [3] [4] |
Final results from a Phase 1b open-label study (NCT01705847) evaluated the safety and efficacy of this compound monotherapy in adults with relapsed/refractory lymphoid malignancies [5]. Key patient demographics, efficacy, and safety outcomes are summarized below.
Patient Demographics and Trial Design [5]
Efficacy Outcomes [5]
| Efficacy Measure | Overall (N=38) | CLL Patients | NHL/HL Patients |
|---|---|---|---|
| Overall Response Rate (ORR) | 42.1% (16 PR) | 53.3% | 28.6% |
| Lymph Node Response | - | 85.7% | 36.4% |
| Median Progression-Free Survival (PFS) at 400 mg BID | 8.2 months | 16.6 months | 4.0 months |
Safety Profile [5] The most frequent treatment-emergent adverse events (TEAEs) considered related to this compound were diarrhea, rash, elevated liver transaminases, and infections. Grade 3 or higher this compound-related AEs occurred in 55.3% of patients. Serious adverse events included grade ≥3 infections (e.g., pneumonia) and elevated liver enzymes (ALT/AST). These toxicities are consistent with the known immune-mediated class effects of PI3Kδ inhibitors [5].
For research purposes, this compound is typically handled as follows. These protocols are for preclinical research only.
In Vitro Cell-Based Assays [4]
In Vivo Administration (Preclinical Models) [4]
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the specific role of PI3Kδ, which is inhibited by this compound.
This compound specifically blocks the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and is a key mediator of the B-cell receptor (BCR) signaling pathway [6] [7]. By inhibiting the production of PIP₃, this compound disrupts downstream survival and proliferation signals in malignant B-cells, leading to tumor growth inhibition [5] [7].
The phosphoinositide 3-kinase delta (PI3Kδ) isoform represents a critical signaling node in hematopoietic cell function and has emerged as a valuable therapeutic target for both oncological and immunological disorders. As a class IA PI3K, PI3Kδ exists as a heterodimer consisting of a p110δ catalytic subunit and a p85 regulatory subunit, primarily expressed in leukocytes where it regulates B-cell and T-cell activation, migration, and survival. Unlike the ubiquitously expressed p110α and p110β isoforms, p110δ expression is largely restricted to hematopoietic cells, offering a unique opportunity for targeted therapeutic intervention with reduced off-target effects [1] [2]. The pivotal role of PI3Kδ in immune cell signaling is demonstrated by the fact that gain-of-function mutations in the PIK3CD gene encoding p110δ lead to activated PI3K delta syndrome (APDS), a primary immunodeficiency disorder characterized by recurrent infections, lymphoproliferation, and increased cancer susceptibility [3] [4].
The therapeutic potential of PI3Kδ inhibition was first validated in hematologic malignancies, where dysregulated PI3K signaling contributes to tumor cell proliferation and survival. Idelalisib (CAL-101) became the first FDA-approved PI3Kδ inhibitor in 2014 for relapsed chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL), establishing PI3Kδ as a clinically validated target [4] [5]. Since then, additional PI3Kδ inhibitors have received regulatory approval, while many others are in various stages of clinical development. The clinical application of these agents has revealed both significant therapeutic benefits and unique safety considerations, including immune-mediated toxicities such as autoimmune dysfunction, opportunistic infections, and inflammatory sequelae [5]. This comprehensive review examines the current state of PI3Kδ inhibitor development, structural mechanisms of inhibition, clinical applications, experimental methodologies, and future directions in the field.
The PI3Kδ signaling cascade initiates when extracellular stimuli such as antigen recognition, cytokine signals, or chemokine gradients activate surface receptors on immune cells, including B-cell receptors (BCR), T-cell receptors (TCR), Fc receptors, and various G-protein-coupled receptors (GPCRs). Upon receptor engagement, the p85 regulatory subunit of PI3Kδ binds to phosphorylated tyrosine residues (YXXM motifs) on activated receptors or adaptor proteins, resulting in relief of inhibitory constraints on the p110δ catalytic subunit and its recruitment to the plasma membrane [1] [6]. The activated p110δ then catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger that serves as a docking site for pleckstrin homology (PH) domain-containing proteins including AKT and PDK1 [1].
The production of PIP3 initiates a downstream signaling cascade wherein PDK1 phosphorylates AKT at Thr308, leading to full AKT activation upon phosphorylation at Ser473 by mTORC2. Activated AKT in turn regulates numerous substrates controlling cell survival, proliferation, metabolism, and differentiation. The PI3Kδ signaling pathway is negatively regulated by the tumor suppressor PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3 back to PIP2, thereby terminating the signal [1] [6]. In pathological conditions, including cancer and autoimmune diseases, this pathway becomes constitutively activated through various mechanisms such as PI3K mutations, PTEN loss, or chronic receptor stimulation, resulting in uncontrolled cell growth and survival. The following diagram illustrates the core PI3Kδ signaling pathway and its regulation:
Figure 1: The PI3Kδ Signaling Pathway. PI3Kδ activates upon stimulation of various immune cell receptors, converting PIP2 to PIP3 and triggering downstream effectors including AKT, mTOR, and FOXO transcription factors to regulate critical cellular processes. The pathway is negatively regulated by PTEN [1] [6].
The p110δ catalytic subunit shares a conserved domain architecture with other class I PI3K isoforms, consisting of five fundamental domains: an adaptor-binding domain (ABD) that facilitates interaction with the p85 regulatory subunit; a Ras-binding domain (RBD) that engages small GTPases; a C2 domain that mediates membrane association; a helical domain that serves as a structural scaffold; and a C-terminal kinase domain that contains the catalytic activity [6] [7]. The p85 regulatory subunit contains SH3, BH, and two SH2 domains (nSH2 and cSH2) connected by an iSH2 domain. Under basal conditions, the iSH2 domain of p85 binds to the p110δ catalytic subunit, maintaining it in an autoinhibited state. Upon activation, the nSH2 and cSH2 domains of p85 bind to phosphorylated tyrosines on activated receptors or adaptor proteins, inducing a conformational change that relieves the inhibitory constraint on p110δ and allows its translocation to the plasma membrane [6].
The crystal structure of p110δ has revealed important insights into the molecular basis for isoform selectivity. Although the ATP-binding site is highly conserved across all class I PI3K isoforms, p110δ exhibits unique conformational flexibility and contains distinctive active-site residues that do not contact ATP, creating opportunities for developing selective inhibitors [7]. Specifically, p110δ possesses a selectivity pocket that can accommodate specific chemical moieties not tolerated by other isoforms. Structural analyses have demonstrated that selective PI3Kδ inhibitors can adopt a characteristic twisted propeller conformation that cannot be achieved by pan-PI3K inhibitors, largely due to steric hindrance in other isoforms [8]. This structural understanding has facilitated the rational design of increasingly selective PI3Kδ inhibitors with improved therapeutic indices.
Table 1: Structural Domains of PI3Kδ and Their Functional Roles
| Domain | Location | Key Functions | Structural Features |
|---|---|---|---|
| ABD (Adaptor-Binding Domain) | N-terminal | Mediates interaction with p85 regulatory subunit | Forms tight complex with iSH2 domain of p85 |
| RBD (Ras-Binding Domain) | Adjacent to ABD | Binds to activated GTP-bound Ras | Different orientation relative to kinase domain compared to other isoforms |
| C2 Domain | Central region | Mediates membrane attachment | Binds phospholipid head groups |
| Helical Domain | Between C2 and kinase domains | Structural scaffold, regulatory functions | Unique conformation in p110δ |
| Kinase Domain | C-terminal | Catalytic activity, ATP binding | Contains ATP-binding cleft, conformational flexibility enables selectivity |
The clinical development of PI3Kδ inhibitors has resulted in several FDA-approved agents with distinct therapeutic applications and safety profiles. Idelalisib (Zydelig) emerged as the first-in-class PI3Kδ inhibitor, receiving accelerated approval in 2014 for relapsed CLL (in combination with rituximab), SLL, and FL [4] [5]. This breakthrough approval demonstrated the clinical validity of PI3Kδ inhibition in hematologic malignancies and spurred further development in this class. Subsequently, duvelisib (Copiktra), a dual PI3Kδ/γ inhibitor, received FDA approval in 2018 for relapsed or refractory CLL/SLL and FL [4]. The most recent addition to this class is leniolisib (Joenja), which gained FDA approval in 2023 for activated PI3K delta syndrome (APDS), representing the first PI3Kδ inhibitor approved for a non-oncological indication and highlighting the expanding therapeutic applications of these agents [3] [4].
Each of these approved agents exhibits distinct selectivity profiles and clinical characteristics. Idelalisib demonstrates high selectivity for p110δ over other PI3K isoforms, with an IC50 of 2.5 nM against PI3Kδ and >30-fold selectivity relative to other isoforms [2]. Duvelisib exhibits dual inhibition of both p110δ (IC50 = 2.5 nM) and p110γ (IC50 = 27 nM), potentially providing enhanced immunosuppressive effects through simultaneous targeting of both adaptive and innate immune signaling [4] [2]. Leniolisib represents a structurally distinct PI3Kδ inhibitor based on a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core, which was specifically designed to address the poor solubility and polymorph formation issues observed with earlier quinazoline-based compounds [3]. This structural innovation resulted in improved pharmaceutical properties and a potentially more favorable safety profile for chronic administration in non-oncological indications.
The robust pipeline of PI3Kδ inhibitors in clinical development reflects continued interest in targeting this pathway across various disease indications. Currently, there are more than 25 pipeline PI3K inhibitors in various stages of development, with over 20 companies actively pursuing their development [9]. Notable investigational agents include parsaclisib (PI3Kδ inhibitor) currently in Phase III trials for follicular lymphoma, marginal zone lymphoma, mantle cell lymphoma, myelofibrosis, and warm antibody autoimmune hemolytic anemia [4]. Similarly, zandelisib (ME-401) is being evaluated in Phase III trials for indolent non-Hodgkin lymphoma [4]. Other promising candidates in earlier stages of development include BGB-10188 (Phase I/II), a PI3Kδ inhibitor being evaluated in combination with the anti-PD-1 antibody tislelizumab for hematological malignancies and solid tumors [9] [2].
The clinical development of PI3Kδ inhibitors has also encountered significant challenges, particularly regarding toxicity management and identifying optimal therapeutic contexts. Several previously promising PI3Kδ inhibitors have been discontinued or withdrawn from the market due to safety concerns. For instance, umbralisib was voluntarily withdrawn from the U.S. market in 2022 due to decreased overall survival and increased serious adverse events observed in post-marketing requirements [4]. Similarly, development of the pan-PI3K inhibitor buparlisib was largely discontinued in breast cancer due to excessive side effects including hyperglycemia, hepatotoxicity, and mood disturbances [4]. These setbacks highlight the importance of careful patient selection, appropriate dosing strategies, and vigilant toxicity management in the clinical development of PI3Kδ inhibitors.
Table 2: Clinically Approved PI3K Delta Inhibitors
| Drug Name | Brand Name | Approval Year | Key Indications | Selectivity Profile | Notable Characteristics |
|---|---|---|---|---|---|
| Idelalisib | Zydelig | 2014 | Relapsed CLL/SLL, FL | PI3Kδ selective (IC50 = 2.5 nM) | First-in-class, >30-fold isoform selectivity |
| Duvelisib | Copiktra | 2018 | Relapsed CLL/SLL, FL | PI3Kδ/γ dual (IC50 = 2.5/27 nM) | Targets both adaptive and innate immunity |
| Leniolisib | Joenja | 2023 | APDS/PASLI | PI3Kδ selective (IC50 = 1.1 nM) | First non-oncological indication, improved solubility |
| Umbralisib | Ukoniq | 2021 (withdrawn 2022) | Relapsed MZL, FL | PI3Kδ/CK1ε inhibitor | Also casein kinase-1ε inhibition, withdrawn for safety concerns |
The emergence of resistance mechanisms presents a significant challenge to the long-term efficacy of PI3Kδ inhibitors in clinical practice. Both intrinsic and acquired resistance have been observed, mediated through multiple molecular mechanisms. Upregulation of alternative signaling pathways represents a common resistance mechanism, wherein cancer cells activate compensatory survival signaling through parallel pathways such as MAPK/ERK, JAK/STAT, or alternative PI3K isoforms [1] [6]. For instance, in HER2-amplified cancers treated with p110α-specific inhibitors, p110β has been shown to mediate reactivation of AKT signaling through GPCRs, suggesting that concomitant inhibition of both p110α and p110β may induce greater antitumor efficacy in these contexts [1]. Additionally, acquired mutations in PI3K pathway components can confer resistance, including mutations in the p110δ catalytic subunit itself (PIK3CD), its regulatory partners (PIK3R1), or downstream effectors such as AKT and mTOR [1].
The tumor microenvironment also plays a crucial role in mediating resistance to PI3Kδ inhibitors. Stromal cell interactions can provide survival signals that protect tumor cells from PI3Kδ inhibition, while immune evasion mechanisms can limit the antitumor immune responses that contribute to the efficacy of these agents [2]. Furthermore, feedback loops within the PI3K pathway itself can promote resistance; for example, inhibition of PI3K signaling can relieve feedback inhibition of receptor tyrosine kinases, leading to their reactivation and subsequent pathway reactivation [6]. The use of PI3K inhibitors has been shown to favor selection of tumor cells with PTEN loss or mutations in PI3K regulatory genes, enabling bypass of PI3K dependency altogether [6]. Understanding these diverse resistance mechanisms is critical for developing rational combination strategies to overcome or prevent resistance.
PI3Kδ inhibitors are associated with a constellation of class-specific toxicities that require careful monitoring and proactive management. The most common adverse events include infectious complications (bacterial, viral, and fungal), autoimmune toxicities (colitis, hepatitis, pneumonitis), cutaneous reactions, and metabolic disturbances (hyperglycemia, hypertriglyceridemia) [5]. These toxicities arise from the essential role of PI3Kδ in both adaptive and innate immunity; inhibition of this pathway compromises immune regulatory functions, leading to breakdown of tolerance and impaired control of opportunistic pathogens. The incidence and severity of these toxicities vary among different PI3Kδ inhibitors, with the dual PI3Kδ/γ inhibitor duvelisib demonstrating a somewhat distinct toxicity profile characterized by higher rates of inflammatory and infectious complications compared to the more selective PI3Kδ inhibitor idelalisib [5].
Management of these toxicities requires a multidisciplinary approach and vigilant monitoring. Current guidelines recommend baseline and periodic assessments for infections, hepatic function, pulmonary symptoms, and dermatological changes. Specific management strategies include prophylactic antimicrobials (particularly for Pneumocystis jirovecii pneumonia and herpes viruses), prompt evaluation of diarrheal symptoms with colonoscopy and biopsy for suspected colitis, and aggressive management of hyperglycemia with appropriate antidiabetic agents [5]. Dose modifications (interruption or reduction) and corticosteroids are frequently employed for moderate to severe immune-mediated toxicities. The recent approval of leniolisib for APDS demonstrated a more favorable safety profile in this non-oncological context, suggesting that dosing schedule optimization and appropriate patient selection may mitigate some of the class-specific toxicities [3] [4].
Table 3: Major Resistance Mechanisms and Management Approaches for PI3Kδ Inhibitors
| Resistance Mechanism | Molecular Basis | Potential Overcoming Strategies |
|---|---|---|
| Upregulation of Alternative Pathways | Activation of MAPK, JAK/STAT, or other survival pathways | Combination with pathway-specific inhibitors (e.g., MEK, JAK inhibitors) |
| Feedback Loop Activation | Relief of RTK feedback inhibition leading to pathway reactivation | Intermittent dosing schedules, combination with RTK inhibitors |
| Acquired PI3K Mutations | Mutations in PIK3CD, PIK3R1, or downstream effectors | Next-generation inhibitors targeting mutant forms, combination with downstream inhibitors |
| Tumor Microenvironment Protection | Stromal-derived survival signals, immune suppression | Combination with immunomodulatory agents, targeting stromal components |
| ISOFORM Switching | Compensatory activation of other PI3K isoforms (e.g., p110β) | Pan-PI3K inhibitors or isoform-specific combination approaches |
The evaluation of PI3Kδ inhibitory activity employs a hierarchical approach encompassing biochemical assays, cellular models, and functional immune assays. Standard biochemical assays measure the direct inhibition of purified p110δ enzyme activity using formats such as KGlo or ADAPTA that quantify ATP consumption during the lipid kinase reaction [3]. These assays determine the half-maximal inhibitory concentration (IC50) against p110δ and other PI3K isoforms to establish selectivity profiles. For cellular target engagement, inhibition of phosphorylated AKT (pAKT) formation is commonly assessed in Rat-1 fibroblasts or other cell lines following stimulation with growth factors or cytokines [3]. Additionally, B-cell activation assays measuring surface expression of CD86 following anti-IgM stimulation in mouse splenocytes or in whole blood provide a physiologically relevant assessment of functional PI3Kδ inhibition in immune cells [3].
More specialized assays have been developed to evaluate specific aspects of PI3Kδ inhibitor activity. For instance, the assessment of immune cell function encompasses proliferation assays, cytokine production, chemotaxis, and antibody secretion [2]. Evaluation of novel mechanisms such as targeted protein degradation requires additional methodologies including cellular thermal shift assays (CETSA), immunofluorescence microscopy, and western blotting to demonstrate reduced target protein levels [10]. The recently developed allosteric PI3Kδ inhibitors like roginolisib require specialized binding assays to characterize their unique mechanism of action [9]. For compounds with purported CNS activity, blood-brain barrier penetration assessments using MDCK-MDR1 transwell models or in vivo microdialysis are essential [8].
In vivo models for evaluating PI3Kδ inhibitors encompass both oncological models and inflammatory disease models. For hematological malignancies, human tumor xenograft models in immunocompromised mice (e.g., TMD8 lymphoma model) and genetically engineered mouse models of leukemia/lymphoma are commonly employed [1] [2]. Syngeneic tumor models in immunocompetent mice provide the additional benefit of evaluating the role of the immune system in antitumor responses. For inflammatory and autoimmune indications, collagen-induced arthritis models in rats or mice represent a well-established system for evaluating efficacy in rheumatoid arthritis [3]. Additionally, specific models such as the APDS mouse model with PIK3CD gain-of-function mutations provide clinically relevant systems for evaluating compounds like leniolisib [3].
Pharmacodynamic assessment in these models typically includes measurement of pAKT suppression in tumor tissues or immune cells, inhibition of B-cell activation (CD86 expression), and reduction of antigen-specific antibody production [3]. For novel protein-degrading PI3Kδ inhibitors like inavolisib, demonstration of reduced p110α protein levels in tumors represents an additional pharmacodynamic endpoint [10]. Pharmacokinetic-pharmacodynamic relationships are crucial for establishing target engagement and guiding clinical dose selection. The rat collagen-induced arthritis model has proven particularly valuable for establishing PK/PD relationships and demonstrating prophylactic versus therapeutic efficacy [3].
The future development of PI3Kδ inhibitors is evolving along several promising trajectories aimed at enhancing therapeutic efficacy while mitigating toxicity concerns. One significant advancement involves the development of allosteric inhibitors such as roginolisib and STX-478 that exploit unique binding sites outside the conserved ATP-binding cleft, potentially enabling greater isoform selectivity and improved safety profiles [9]. These allosteric modulators utilize a unique binding mode that, when combined with high selectivity for PI3Kδ, may improve tolerability compared to earlier generation inhibitors [9]. Another innovative approach involves targeted protein degradation using proteolysis-targeting chimeras (PROTACs), as exemplified by inavolisib and ETX-636, which not only inhibit PI3Kα activity but also induce degradation of the mutated p110α protein, potentially offering more durable pathway suppression and reduced compensatory feedback activation [10] [6].
Rational combination strategies represent another key direction for maximizing the therapeutic potential of PI3Kδ inhibitors. Preclinical and clinical evidence supports combining PI3Kδ inhibitors with other targeted agents to overcome resistance and enhance efficacy. Notable combinations include triple therapy approaches in HR+/HER2- breast cancer, where the combination of PI3Kδ inhibitors with CDK4/6 inhibitors and endocrine therapy has demonstrated superior efficacy compared to doublet combinations [10]. Similarly, combinations with immune checkpoint inhibitors such as anti-PD-1/PD-L1 antibodies are being explored to enhance antitumor immune responses, particularly in lymphoma and solid tumors [2]. The ongoing exploration of these novel therapeutic strategies reflects a maturation of the field beyond simple ATP-competitive inhibition toward more sophisticated approaches that address the complex biology and clinical challenges of PI3Kδ-targeted therapy.
Acalisib (also known as GS-9820 or CAL-120) is an investigational small molecule drug that acts as a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2] [3]. Its mechanism and selectivity profile are summarized below.
PI3K Isoform Selectivity of this compound (IC₅₀ values) [3] [4]
| Target | IC₅₀ (nM) | Notes |
|---|---|---|
| PI3Kδ (p110δ) | 12.7 nM | Primary target; highly potent inhibition |
| PI3Kγ (p110γ) | 1389 nM | ~109-fold less potent than PI3Kδ |
| PI3Kβ (p110β) | 3377 nM | ~266-fold less potent than PI3Kδ |
| PI3Kα (p110α) | 5441 nM | ~428-fold less potent than PI3Kδ |
| hVps34 | 12682 nM | Off-target; very weak activity |
| DNA-PK | 18749 nM | Off-target; very weak activity |
The PI3Kδ isoform is primarily expressed in cells of hematopoietic origin and plays a critical role in B-cell receptor signaling, which promotes cell survival, proliferation, and metabolism [1] [3]. By selectively inhibiting PI3Kδ, this compound disrupts these pro-survival signals in malignant B-cells, leading to cancer cell death [2].
Diagram 1: this compound selectively inhibits PI3Kδ, blocking downstream AKT/mTOR signaling and inducing cancer cell death.
A Phase 1b open-label study (NCT01705847) evaluated the safety and efficacy of this compound in adults with relapsed/refractory lymphoid malignancies who had measurable lymphadenopathy and required therapy [2]. Key design elements and efficacy outcomes are summarized below.
Clinical Trial Design and Patient Demographics [2]
| Trial Aspect | Details |
|---|---|
| ClinicalTrials.gov ID | NCT01705847 |
| Phase | 1b |
| Study Design | Open-label, dose escalation and expansion |
| Dosing Regimens | 50, 100, 200, and 400 mg administered orally twice daily |
| Primary Endpoint | Evaluate the maximum tolerated dose (MTD) |
| Patient Population | 38 treated patients with recurrent lymphoid malignancies |
| Median Age | 69 years (range: 48-81) |
| Median Prior Therapies | 3 (range: 2-4) |
| Key Disease Types | CLL (57.9%), NHL (39.5%), HL (2.6%) |
Efficacy Outcomes from the Phase 1b Trial [2]
| Efficacy Measure | All Patients (N=38) | CLL Patients | NHL/HL Patients | 400 mg BID Cohort (N=29) |
|---|---|---|---|---|
| Overall Response Rate (ORR) | 42.1% (16 PR) | 53.3% | 28.6% | 41.4% (12 PR) |
| Lymph Node Response | N/A | 85.7% (12/14) | 36.4% (4/11) | Data not specified |
| Median Progression-Free Survival (PFS) | N/A | 16.6 months | 4.0 months | 8.2 months |
The safety profile of this compound was characterized by a spectrum of adverse events commonly associated with PI3Kδ inhibitors, suggesting a potential class effect [2].
The following methodology is adapted from studies characterizing PI3Kδ inhibitors like this compound. This protocol can be used to assess the compound's activity in B-cell malignancy models.
Objective: To evaluate the inhibitory effects of this compound on PI3Kδ-mediated signaling and functional responses in human basophil or B-cell lines.
Materials:
Methodology:
Cell Preparation and Pre-treatment:
Cell Stimulation:
Signal Transduction Analysis:
Data Analysis:
This compound represents the "second-generation" of PI3Kδ inhibitors, developed for greater selectivity to potentially improve the therapeutic window [2]. However, its clinical investigation appears to have paused after the Phase 1b trial, as no subsequent late-stage trials have been widely reported. The observed toxicities (hepatotoxicity, infections, immune-mediated events) in the trial were consistent with other PI3Kδ inhibitors like idelalisib and duvelisib, highlighting challenges with this target class [2].
Current research in oncology continues to focus on the PI3K/AKT/mTOR pathway due to its frequent dysregulation in cancer, exploring combinations and novel agents to overcome resistance and improve tolerability [5].
Acalisib is a second-generation, selective oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [1]. The PI3Kδ isoform plays a critical role in B-cell activation, proliferation, and survival, and its pathway is hyperactive in many B-cell malignancies [2].
The high selectivity of this compound was confirmed in a human basophil activation assay, where it suppressed IgE receptor I PI3Kδ-mediated CD63 expression with an EC50 of 14 nM. The compound was highly selective for PI3Kδ (IC50 12.7 nM) compared to other PI3K class I isoforms, and no binding to other kinases was observed at a concentration of 10 µM [1].
The following diagram illustrates the proposed mechanism of action of this compound in targeting the PI3Kδ pathway in B-cells.
The key details of the phase 1b study (NCT01705847) are as follows [1]:
The final data cutoff was August 17, 2016, with a median follow-up of 6 months. A total of 38 patients received at least one dose of this compound [1].
The tables below summarize the key efficacy and safety outcomes.
Table 1: Efficacy Outcomes by Disease Type (Independent Review) [1]
| Disease Type | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Lymph Node Response |
|---|---|---|---|---|---|
| All Patients | 38 | 42.1% (16/38) | 0% | 42.1% (16/38) | - |
| CLL | 22 | 53.3% | 0% | 53.3% | 85.7% (12/14) |
| NHL/HL | 16 | 28.6% | 0% | 28.6% | 36.4% (4/11) |
| 400 mg BID Cohort | 29 | 41.4% (12/29) | 0% | 41.4% (12/29) | - |
Table 2: Most Frequent Treatment-Emergent Adverse Events (TEAEs) Related to this compound [1]
| Adverse Event (Any Grade) | All Patients (N=38) | All Patients - Grade ≥3 | 400 mg BID Cohort (N=29) | 400 mg BID - Grade ≥3 |
|---|---|---|---|---|
| Diarrhea | 23.7% (9) | 10.5% (4) | 20.7% (6) | 10.3% (3) |
| Rash | 21.1% (8) | 10.5% (4) | 27.6% (8) | 13.8% (4) |
| Increased ALT | 13.2% (5) | 2.6% (1) | 13.8% (4) | 3.4% (1) |
| Increased AST | 13.2% (5) | 2.6% (1) | 13.8% (4) | 3.4% (1) |
| Decreased Neutrophil Count | 7.9% (3) | 7.9% (3) | 10.3% (3) | 10.3% (3) |
It is noteworthy that the development pathway for PI3K inhibitors has evolved since this this compound trial. Other PI3K inhibitors, like idelalisib, have faced regulatory challenges due to significant toxicities observed in post-marketing studies, leading to voluntary withdrawals for some indications [3]. This underscores the importance of long-term safety monitoring for drugs in this class.
PI3Kδ inhibitors belong to a class of targeted cancer therapies that block the delta isoform of Phosphatidylinositol 3-kinase, which is primarily expressed in hematopoietic cells and plays a key role in B-cell signaling and survival [1] [2]. The table below summarizes key PI3Kδ inhibitors for comparison.
| Inhibitor Name | Primary Target(s) | Key Indications (Approved or in Trials) | Development Status & Notes |
|---|---|---|---|
| Idelalisib [2] | PI3Kδ | Follicular Lymphoma, CLL, SLL | First FDA-approved (2014) PI3Kδ inhibitor [2]. |
| Amdizalisib (HMPL-689) [3] [2] | PI3Kδ | Non-Hodgkin's Lymphoma | Clinical-stage; shown favorable PK profile and high selectivity [3] [2]. |
| Umbralisib [2] | PI3Kδ, CK1-ε | MCL, FL | Accelerated FDA approval; later withdrawn due to safety concerns [2]. |
| Duvelisib [2] | PI3Kδ, PI3Kγ | Relapsed/Refractory CLL, FL, SLL | FDA-approved; a dual inhibitor of δ and γ isoforms [2]. |
The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway and the mechanism of PI3Kδ inhibitors.
Diagram 1: PI3Kδ inhibitors block the conversion of PIP2 to PIP3, preventing downstream oncogenic signaling in B-cells.
Mechanistically, PI3Kδ inhibitors are ATP-competitive and bind to the kinase domain of the p110δ catalytic subunit [3]. This prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. Reduced PIP3 formation impedes the activation of downstream effectors like AKT and mTOR, ultimately suppressing signals for B-cell proliferation, survival, and metabolism [1] [4].
For any investigational PI3Kδ inhibitor like "Acalisib," a standard battery of experiments would be conducted. The methodologies below are derived from studies on similar inhibitors like amdizalisib and alpelisib.
These studies assess the fundamental drug-like properties of a compound [5] [3] [2].
These studies are critical for understanding the drug's behavior in a whole organism and are typically required for regulatory approval [5] [3].
The clinical development of PI3K inhibitors faces challenges including acquired resistance and on-target/off-tumor toxicities [1] [7] [8]. Resistance often occurs through reactivation of the PI3K pathway (e.g., via mTORC1) or activation of compensatory survival pathways [8]. Next-generation strategies aim to improve therapeutic windows by developing:
Acalisib exhibits high potency and selectivity for the PI3Kδ isoform. The table below summarizes its published IC₅₀ values against key PI3K class I isoforms and related kinases [1] [2] [3].
| Target | IC₅₀ (nM) | Selectivity Fold (vs. PI3Kδ) |
|---|---|---|
| PI3Kδ | 12.7 | 1 |
| PI3Kγ | 1,389 | ~109 |
| PI3Kβ | 3,377 | ~266 |
| PI3Kα | 5,441 | ~428 |
| hVps34 | 12,682 | ~998 |
| DNA-PK | 18,749 | ~1,476 |
This selectivity profile was confirmed in cellular models. In a human basophil activation assay, this compound suppressed IgE receptor I (FcεRI) PI3Kδ-mediated CD63 expression with an EC₅₀ of 14 nM. In contrast, inhibition of formyl-methionyl-leucyl-phenylalanine (fMLP) PI3Kγ-mediated CD63 expression required a much higher EC₅₀ of 2,065 nM, further demonstrating its functional selectivity for the δ isoform in immune cells [1] [3].
1. In Vitro Kinase Inhibition Assay
2. Cellular Target Engagement (Basophil Activation Assay)
3. In Vivo Efficacy (Xenograft Mouse Model)
A Phase 1b open-label study (NCT01705847) evaluated the safety and efficacy of this compound monotherapy in adults with relapsed/refractory lymphoid malignancies [1] [4].
This compound exerts its effects by selectively inhibiting PI3Kδ, a kinase highly expressed in leukocytes and critical for B-cell receptor signaling and cytokine-driven survival [5] [6]. The following diagram illustrates the signaling pathway and mechanism of this compound.
Acalisib (GS-9820, CAL-120) is a second-generation, potent, and highly selective oral inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2]. PI3Kδ is a key signal transduction molecule predominantly expressed in hematopoietic and immune cells, playing a critical role in B-cell development, proliferation, and survival [3] [2]. By selectively inhibiting PI3Kδ, this compound disrupts constitutive PI3K pathway activation in malignant B cells, leading to reduced cell proliferation and induction of apoptosis [1] [2].
The selectivity and potency of this compound have been characterized through various biochemical and cellular assays. The data below summarizes its inhibitory activity.
Table 1: Biochemical Selectivity of this compound against PI3K Isoforms and Related Kinases
| Target | IC₅₀ (nM) | Selectivity Fold (vs. PI3Kδ) | Source/Assay |
|---|---|---|---|
| p110δ (PI3Kδ) | 12.7 - 14 nM | 1x | ADP-Glo Kinase Assay [4] |
| p110γ (PI3Kγ) | 1,389 nM | ~109-fold | ADP-Glo Kinase Assay [4] |
| p110β (PI3Kβ) | 3,377 nM | ~266-fold | ADP-Glo Kinase Assay [4] |
| p110α (PI3Kα) | 5,441 nM | ~428-fold | ADP-Glo Kinase Assay [4] |
| hVps34 | 12,682 nM | ~999-fold | Not Specified [4] |
| DNA-PK | 18,749 nM | ~1,476-fold | Not Specified [4] |
| mTOR | >10,000 nM | >787-fold | Not Specified [4] |
Table 2: Cellular Activity of this compound
| Assay Description | Cellular System/Stimulus | Readout | Result (EC₅₀/IC₅₀) |
|---|---|---|---|
| Basophil Activation | Human basophils / anti-IgE | CD63 expression | 14 nM [1] |
| pAKT Inhibition | Mouse B cells / anti-mouse IgD | pAKT (Flow Cytometry) | Significant inhibition observed [4] |
| pAKT Inhibition | Fibroblasts / PDGF | pAKT | 50% reduction at 11,585 nM [4] |
| pAKT Inhibition | Fibroblasts / LPA | pAKT | 50% reduction at 2,069 nM [4] |
This compound has demonstrated anti-tumor activity in preclinical models and has been evaluated in a Phase 1b clinical trial for lymphoid malignancies.
Preclinical In Vivo Efficacy: In a study investigating the contribution of PI3K isoforms to obesity, this compound (10 mg/kg) showed no significant effect on body weight in obese hyperphagic ob/ob mice. In contrast, this dose was sufficient to reduce the growth of multiple myeloma xenografts in mice, indicating its potency in hematological malignancy models [4].
Clinical Trial Summary (NCT01705847): A Phase 1b, open-label, dose-escalation and expansion study evaluated the safety and efficacy of this compound monotherapy in adults with recurrent lymphoid malignancies [1].
While the search results provide descriptions of assay outcomes, they do not contain the step-by-step, detailed methodologies required for full experimental replication. The following points summarize the general experimental approaches referenced.
Biochemical Kinase Inhibition Assay:
Cellular pAKT Inhibition Assay:
In Vivo Efficacy Study Protocol (Representative):
The following diagram illustrates the primary signaling pathway targeted by this compound and the key experimental approaches for its evaluation.
This compound is a well-characterified, selective PI3Kδ inhibitor with demonstrated preclinical and clinical activity in B-cell malignancies. Its high selectivity profile may offer a differentiated safety and efficacy profile compared to earlier, less selective PI3K inhibitors. However, like other agents in its class, its clinical use requires careful management of adverse events such as transaminase elevations and infections [1] [2]. The development of this compound and other next-generation PI3Kδ inhibitors like BGB-10188 [3] highlights the ongoing effort to refine targeted therapy in hematological cancers by improving selectivity and managing toxicity.
This compound (GS-9820) is a second-generation, potent, and selective small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). Its high selectivity for the PI3Kδ isoform, which is predominantly expressed in leukocytes, makes it a candidate for investigating B-cell-mediated malignancies [1].
The table below summarizes the in vitro inhibitory profile of this compound against key kinases.
Table 1: Selectivity Profile of this compound (IC₅₀ Values) [2]
| Target | IC₅₀ (nM) | Note |
|---|---|---|
| PI3Kδ | 12.7 | Primary target |
| PI3Kγ | 1,389 | ~109-fold less sensitive than δ isoform |
| PI3Kβ | 3,377 | ~266-fold less sensitive than δ isoform |
| PI3Kα | 5,441 | ~428-fold less sensitive than δ isoform |
| hVps34 | 12,682 | Class III PI3K, highly selective |
| DNA-PK | 18,749 | Highly selective |
Published studies describe several key in vitro models used to characterize this compound's activity.
1. Basophil Activation Assay
2. Fibroblast Signaling Assays
3. Osteoclast Cytoskeletal Assay
4. Cell Migration Assay
The following diagram outlines the logical flow of key in vitro experiments and the cellular signaling pathways they probe, based on the data from the search results.
Acalisib is characterized as a poorly water-soluble compound [1]. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions for in vitro studies [2] [3] [1].
The table below summarizes the key solubility data from different suppliers:
| Source | Solubility in DMSO | Molecular Weight (g/mol) |
|---|---|---|
| Selleckchem [2] | 80 mg/mL (199.3 mM) | 401.40 |
| MedChemExpress (MCE) [3] | 125 mg/mL (311.41 mM) | 401.40 |
| ApexBio [1] | ≥ 19.2 mg/mL | 401.40 |
The following protocol is adapted from supplier recommendations and general best practices for handling DMSO-soluble compounds [2] [3].
The workflow below summarizes the key steps for preparing the this compound stock solution.
This compound (GS-9820, CAL-120) is a potent and highly selective oral inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [2] [3]. Its selectivity profile is summarized below:
| Target Protein | IC₅₀ (nM) | Selectivity vs. PI3Kδ |
|---|---|---|
| PI3Kδ (p110δ) | 12.7 - 14 [2] [3] | - |
| PI3Kγ (p110γ) | 1,389 [3] | ~109-fold |
| PI3Kβ (p110β) | 3,377 [3] | ~266-fold |
| PI3Kα (p110α) | 5,441 [3] | ~428-fold |
| mTOR, DNA-PK | >10,000 [2] [3] | >700-fold |
This mechanism is particularly relevant in hematologic malignancies, as PI3Kδ is highly expressed in cells of hematopoietic origin and plays a key role in B-cell activation, proliferation, and survival [2] [1]. This compound has been investigated in a Phase 1 clinical trial for lymphoid malignancies (NCT01705847) [2].
This information is intended for research purposes only and not for diagnostic or therapeutic use [1]. All handling of chemical compounds should be performed by trained personnel in accordance with relevant laboratory safety guidelines.
This compound (also known as GS-9820 or CAL-120) is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Its high selectivity makes it a valuable tool for studying B-cell function and lymphoid malignancies [1] [2] [3].
The table below summarizes its core biochemical properties and selectivity profile:
| Property | Value / Description |
|---|---|
| Molecular Weight | 401.40 g/mol [1] [2] [3] |
| Chemical Formula | C₂₁H₁₆FN₇O [1] [2] [3] |
| CAS No. | 870281-34-8 [1] [2] [3] |
| Primary Target | PI3Kδ (p110δ) [1] [2] [3] |
| IC₅₀ for p110δ | 14 nM [1] or 12.7 nM [3] |
| Selectivity | 114- to 400-fold selective over other Class I PI3K enzymes (p110α, p110β, p110γ) [1] |
Its selectivity over related kinases is detailed in the following table:
| Target | Reported IC₅₀ (nM) | Source |
|---|---|---|
| p110δ (PI3Kδ) | 14.0 | [1] |
| p110γ (PI3Kγ) | 1,389 | [2] [3] |
| p110β (PI3Kβ) | 3,377 | [2] [3] |
| p110α (PI3Kα) | 5,441 | [2] [3] |
| hVps34 | 12,682 | [2] [3] |
| DNA-PK | 18,749 | [2] [3] |
| mTOR | >10,000 (No activity) | [1] |
This compound has sufficient solubility in DMSO for in vitro experiments. Below are the standard protocols for preparing and storing stock solutions.
Recommended Solvent: DMSO
Preparation of a 10 mM Stock Solution (Example) To prepare 1 mL of a 10 mM stock solution:
Storage and Stability
For animal studies, this compound requires specific formulations to ensure solubility and bioavailability upon administration. The following validated protocols are adapted from supplier recommendations [1] [3].
Protocol 1: Solution in PEG300/Tween80/Saline This formulation yields a clear solution suitable for most administration routes.
Preparation Steps:
Protocol 2: Suspension in CMC-Na This is a fallback option if a solution is not feasible.
The following diagram illustrates the workflow for selecting and preparing the appropriate formulation for your experiment.
This guide provides a consolidated reference for working with this compound in a research environment. The key to obtaining reliable and reproducible data lies in the precise preparation of stock solutions, the careful choice of in vivo formulation, and a clear understanding of the compound's highly selective mechanism of action. Adhering to these detailed protocols will help ensure the success of your experiments investigating PI3Kδ signaling.
Acalisib (GS-9820, CAL-120) is a highly selective, small molecule ATP-competitive inhibitor of the PI3Kδ catalytic subunit [1] [2]. Its primary mechanism of action involves binding to the PI3Kδ kinase domain, thereby inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) [3] [4]. This inhibition suppresses the downstream PI3K/Akt/mTOR signaling cascade, a pathway critically involved in cell survival, proliferation, and metabolism [3] [4] [5]. The following diagram illustrates the signaling pathway and the specific node targeted by this compound.
Its high selectivity for the p110δ isoform over other PI3K classes and related kinases like mTOR minimizes off-target effects, making it a valuable tool for dissecting PI3Kδ-specific functions in hematopoietic cells [1] [6]. In a human basophil activation assay, this compound suppressed IgE receptor I PI3Kδ-mediated CD63 expression, confirming its functional potency in a cellular context [7].
This compound demonstrates exceptional selectivity for PI3Kδ. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key kinases.
Table 1: In vitro inhibitory profile of this compound against PI3K isoforms and related kinases [1] [6]
| Target | IC₅₀ (nM) | Selectivity Fold vs. p110δ |
|---|---|---|
| PI3K p110δ | 12.7 - 14 nM | - |
| PI3K p110γ | 1,389 nM | ~109-fold |
| PI3K p110β | 3,377 nM | ~266-fold |
| PI3K p110α | 5,441 nM | ~428-fold |
| hVps34 (Class III) | 12,682 nM | ~999-fold |
| DNA-PK | 18,749 nM | ~1,476-fold |
| mTOR | >10,000 nM | >787-fold |
This selectivity profile, showing over 100-fold selectivity against other Class I PI3Ks and no significant activity against Class II/III PI3Ks or mTOR, underscores its utility as a precise pharmacological tool [1] [8].
Based on biochemical and cellular activity data, the following working concentrations are recommended for experimental use.
Table 2: Recommended working concentrations for this compound in research
| Application | Recommended Concentration | Context & Notes |
|---|---|---|
| In vitro biochemical assays | 10 - 100 nM | Effective for inhibiting purified p110δ enzyme [1]. |
| Cellular assays (B-cell lines) | 10 - 1000 nM | Potently inhibits PI3Kδ-mediated signaling (e.g., pAkt) in hematopoietic cells. A range is recommended for dose-response studies [6] [7]. |
| In vivo studies (mouse models) | 10 mg/kg (oral) | This dose showed efficacy in xenograft models. In a phase 1b clinical trial, the dose tested was 400 mg twice daily, which informed exposure levels for preclinical in vivo work [6] [7]. |
This protocol assesses the functional inhibition of the PI3K pathway in B-cell lines by measuring the reduction of phosphorylated Akt (pAkt) levels.
This protocol outlines the use of this compound in a mouse model to evaluate its anti-tumor efficacy.
Background and Mechanism of Action this compound (also known as GS-9820 or CAL-120) is a potent and selective small-molecule inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform [1] [2]. The PI3K pathway is a critical intracellular signaling axis that regulates cell growth, survival, proliferation, and metabolism [3]. The delta isoform is highly expressed in cells of hematopoietic origin, making it a compelling target for lymphoid malignancies [1] [2].
This compound exerts its effects by competitively inhibiting the ATP-binding site of the PI3Kδ catalytic subunit. This inhibition prevents the phosphorylation of its lipid substrate, PIP2, to PIP3, thereby downregulating the downstream AKT/mTOR signaling cascade and promoting apoptosis in susceptible cancer cells [1].
Key Properties of this compound
Table 1: Basic Chemical and Pharmacological Profile of this compound
| Property | Detail |
|---|---|
| Generic Name | This compound [1] |
| CAS Number | 870281-34-8 [1] [2] |
| Molecular Formula | C₂₁H₁₆FN₇O [1] [2] |
| Molecular Weight | 401.405 g/mol [1] |
| Mechanism of Action | Selective PI3Kδ inhibitor [1] [2] |
| Primary Indication (Under Investigation) | Lymphoid Malignancies [1] |
| Storage Conditions | Desiccate at -20°C [2] |
Table 2: Selectivity Profile and Biological Activity of this compound [2]
| Target | IC₅₀ (nM) | Notes |
|---|---|---|
| PI3Kδ | 12.7 | Primary target; high potency |
| PI3Kγ | 1,389 | >100-fold selectivity over δ isoform |
| PI3Kβ | 3,377 | >250-fold selectivity over δ isoform |
| PI3Kα | 5,441 | >400-fold selectivity over δ isoform |
| mTOR | >10,000 | Highly selective against mTOR |
| FcεRI-mediated CD63 (Basophils) | EC₅₀ = 14 nM | Model of PI3Kδ-dependent signaling |
1. This compound Stock Solution Preparation
2. Cell Culture and Treatment
3. Combination Therapy Considerations Emerging evidence suggests that PI3K inhibition can lead to feedback activation of compensatory survival pathways, such as JAK-STAT signaling [6]. To overcome potential resistance and achieve sustained tumor regression, consider combination strategies.
The following diagram outlines the logical workflow for planning and executing a cell culture treatment study with this compound.
The field of PI3K inhibition is rapidly evolving. Future work with this compound may involve:
This compound (also known as GS-9820 or CAL-120) is a highly selective small-molecule inhibitor of the p110δ catalytic subunit of Phosphoinositide 3-kinase (PI3K) [1] [2].
Table 1: Key Characteristics of this compound
| Attribute | Description |
|---|---|
| Molecular Weight | 401.40 [1] [2] |
| Synonyms | GS-9820, CAL-120 [1] [2] |
| Primary Target | p110δ (PI3K delta isoform) [1] [2] |
| Clinical Trial Status | A Phase 1 study for lymphoid malignancies has been completed (NCT01705847) [2] |
| Research Use | For research purposes only, not for human therapeutic use [1] |
This compound exhibits potent and selective inhibition against the p110δ isoform, with significantly less activity against other PI3K class I enzymes and related kinases [1] [2].
Table 2: Selectivity Profile of this compound (IC₅₀ Values)
| Kinase Target | IC₅₀ (nM) | Selectivity (Fold over p110δ) |
|---|---|---|
| p110δ | 12.7 - 14 nM | 1x [1] [2] |
| p110γ | 1,389 nM | ~109x [1] |
| p110β | 3,377 nM | ~266x [1] |
| p110α | 5,441 nM | ~428x [1] |
| hVps34 (Class III) | 12,682 nM | ~1,000x [1] |
| DNA-PK | 18,749 nM | ~1,476x [1] |
| mTOR | >10,000 nM | >787x [1] [2] |
The diagram below illustrates the Class I PI3K signaling pathway and the specific node where this compound acts.
This compound selectively inhibits the p110δ isoform, primarily expressed in leukocytes [3]. By binding to p110δ, this compound prevents the conversion of PIP₂ to PIP₃, thereby dampening the downstream signaling cascade critical for cell survival, proliferation, and metabolism [4] [5]. This mechanism is particularly relevant in hematologic malignancies.
This protocol outlines a method to assess this compound's efficacy and selectivity in suppressing PI3K pathway activity in cultured cells.
1. Cell Preparation and Treatment
2. Cell Lysis and Protein Quantification
3. Western Blot Analysis
Table 3: Key Antibodies for Western Blot Analysis
| Target | Phosphorylation Site | Purpose |
|---|---|---|
| AKT | Ser473 | Readout of proximal PI3K pathway activity [5] |
| AKT | Thr308 | Readout of proximal PI3K pathway activity [5] |
| PRAS40 | Thr246 | Downstream substrate of AKT [5] |
| S6 Ribosomal Protein | Ser235/236 | Readout of mTORC1 activity [6] |
| Total AKT | - | Loading control |
| β-Actin / GAPDH | - | Loading control |
4. Data Analysis
The following workflow summarizes the key experimental steps:
B-cell receptor (BCR) signaling represents a crucial pathway in the development, survival, and proliferation of both normal and malignant B cells. The phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, expressed primarily in hematopoietic cells, plays a central role in transmitting signals from the BCR and various chemokine receptors. Dysregulated BCR signaling is recognized as a potent contributor to tumor survival across various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). The discovery that malignant B cells remain dependent on BCR-mediated survival signals has established PI3Kδ inhibition as a promising therapeutic strategy for targeting these cancers while potentially sparing non-hematopoietic tissues.
Acalisib (GS-9820) is a second-generation, oral PI3Kδ-selective inhibitor that has demonstrated clinical activity in relapsed/refractory lymphoid malignancies. As a targeted therapy, this compound suppresses malignant B-cell proliferation and survival by interfering with key signaling pathways downstream of the BCR. The compound emerged from efforts to develop isoform-selective inhibitors with improved therapeutic profiles compared to first-generation PI3K inhibitors. This document provides comprehensive application notes and detailed experimental protocols for researchers investigating BCR signaling mechanisms and developing therapeutic strategies using this compound as a pharmacological tool or clinical candidate.
This compound functions as a potent and selective ATP-competitive inhibitor of the PI3Kδ isoform, which is encoded by the PIK3CD gene. Biochemical characterization reveals that this compound exhibits nanomolar potency against PI3Kδ with significant selectivity over other Class I PI3K isoforms [1]. This selective inhibition profile is particularly important for minimizing off-target effects while maintaining efficacy in B-cell malignancies.
Table 1: Biochemical Selectivity Profile of this compound Against Class I PI3K Isoforms
| PI3K Isoform | IC₅₀ (nM) | Primary Tissue Expression | Cellular Functions Affected |
|---|---|---|---|
| PI3Kδ | 12.7 | Hematopoietic cells | B-cell development, BCR signaling, chemotaxis |
| PI3Kα | 5,441 | Ubiquitous | Cell growth, metabolism |
| PI3Kβ | 3,377 | Ubiquitous | Platelet activation, cell growth |
| PI3Kγ | 1,389 | Leukocytes | Inflammatory responses, chemotaxis |
The high selectivity for PI3Kδ (approximately 400-fold relative to PI3Kα and 250-fold relative to PI3Kβ) enables targeted suppression of BCR signaling pathways in malignant B cells while largely sparing other cellular processes dependent on alternative PI3K isoforms [1]. In a human basophil activation assay, this compound suppressed IgE receptor I PI3Kδ-mediated CD63 expression with an EC₅₀ of 14 nM, confirming its functional selectivity in cellular contexts [2].
This compound exerts its effects by interrupting the PI3K/AKT signaling axis downstream of BCR activation. Upon BCR engagement by antigen, phosphorylation events lead to PI3Kδ activation and generation of the lipid secondary messenger PIP₃ (phosphatidylinositol 3,4,5-trisphosphate) from PIP₂ (phosphatidylinositol 4,5-bisphosphate). PIP₃ serves as a docking site for pleckstrin homology (PH) domain-containing proteins including AKT (protein kinase B) and BTK (Bruton's tyrosine kinase) [3] [4]. By inhibiting PI3Kδ, this compound prevents:
The following diagram illustrates the BCR signaling pathway and this compound's molecular target:
Figure 1: BCR Signaling Pathway and this compound Mechanism of Action. This compound selectively inhibits PI3Kδ, disrupting downstream signaling events including AKT activation, BTK recruitment, and NF-κB signaling, ultimately promoting apoptosis in malignant B cells.
In preclinical studies, this compound demonstrated potent anti-tumor activity across a broad panel of B-cell lymphoma lines and primary CLL cells. The compound effectively inhibited phosphorylation of AKT, a key downstream effector of PI3K signaling, confirming target engagement in cellular contexts [5]. Similar to other PI3Kδ inhibitors, this compound also reduced secretion of various chemokines including CCL3, CCL4, and CXCL13, which are involved in B-cell trafficking and microenvironmental interactions [5]. This effect on chemokine secretion suggests that this compound may disrupt the protective niche provided by the tumor microenvironment, potentially enhancing its direct anti-tumor effects.
In vivo studies using xenograft models of B-cell lymphoma demonstrated that this compound significantly reduced tumor growth compared to control-treated animals [5]. The compound showed favorable pharmacokinetic properties supporting twice-daily oral dosing regimens in clinical studies. Across preclinical models, the therapeutic efficacy of this compound correlated with the degree of pathway inhibition, emphasizing the importance of maintaining sufficient drug exposure to suppress PI3Kδ signaling throughout the dosing interval.
A phase 1b open-label study (NCT01705847) evaluated the safety and efficacy of this compound in adults with relapsed/refractory lymphoid malignancies [2]. The trial utilized a standard 3+3 design with dose escalation across four cohorts (50, 100, 200, and 400 mg twice daily). Key clinical findings from this study are summarized below:
Table 2: Clinical Efficacy of this compound in Phase 1b Trial (NCT01705847)
| Parameter | All Patients (N=38) | CLL Patients (n=22) | NHL/HL Patients (n=16) |
|---|---|---|---|
| Overall Response Rate | 42.1% (16/38) | 53.3% | 28.6% |
| Response Type | 16 PRs | 12 PRs | 4 PRs |
| Lymph Node Response | - | 85.7% (12/14) | 36.4% (4/11) |
| Median PFS (400 mg BID) | 8.2 months | 16.6 months | 4.0 months |
| Median Treatment Duration | 5.8 months | - | - |
The study enrolled heavily pretreated patients with a median of 3 prior therapies, and over 50% had refractory disease [2]. The maximum tolerated dose was not determined, as doses up to 400 mg twice daily were not associated with dose-limiting toxicities. The highest response rates were observed in CLL patients, with an ORR of 53.3% compared to 28.6% in NHL/HL patients. Among the 29 patients who received 400 mg twice daily as their initial dose, the ORR was 41.4%, with a median progression-free survival of 8.2 months [2].
Purpose: To evaluate the biochemical potency and selectivity of this compound against PI3K isoforms and related kinases.
Materials:
Methodology:
Validation Notes: This assay confirmed this compound's IC₅₀ of 12.7 nM against PI3Kδ with strong selectivity over other Class I PI3K isoforms [1]. Include positive controls (known PI3Kδ inhibitors) and vehicle controls (DMSO) in each experiment.
Purpose: To assess target engagement and functional activity of this compound in B-cell lymphoma lines.
Materials:
Methodology:
Validation Notes: This protocol demonstrated concentration-dependent inhibition of AKT phosphorylation by this compound in lymphoma cell lines and primary CLL cells [5]. Include unstimulated and stimulated vehicle-treated controls for normalization.
Purpose: To evaluate the direct cytotoxic effects of this compound on primary CLL cells.
Materials:
Methodology:
Validation Notes: Primary CLL cells typically show IC₅₀ values in the low nanomolar range (1-100 nM) when treated with this compound as monotherapy [5]. The protective effect of stromal co-culture can be overcome with higher concentrations, demonstrating the compound's ability to disrupt microenvironmental survival signals.
This compound serves as a valuable research tool for multiple applications in B-cell malignancy research:
Mechanistic studies of BCR signaling: this compound enables selective inhibition of PI3Kδ to delineate its specific contributions to BCR signaling compared to other PI3K isoforms. Researchers can utilize this compound to investigate context-dependent signaling outcomes in different B-cell malignancy subtypes.
Microenvironment interactions: The compound can be used to study how PI3Kδ inhibition affects lymphocyte trafficking and microenvironmental survival signals. Research demonstrates that this compound reduces secretion of chemokines including CCL4, CCL17, CCL22 and CXCL13, which mediate B-cell homing and retention in protective tissue niches [5].
Combination therapy strategies: this compound provides a foundation for rational combination approaches. Preclinical evidence suggests potential synergy with BTK inhibitors, Bcl-2 antagonists, and conventional chemotherapeutic agents. The following diagram illustrates potential combination strategies:
Figure 2: Rational Combination Strategies with this compound. Simultaneous targeting of PI3Kδ with BTK and BCL-2 may enhance therapeutic efficacy by addressing complementary survival pathways in malignant B cells.
The application of this compound in both preclinical and clinical studies has facilitated identification of potential pharmacodynamic biomarkers for PI3Kδ inhibition:
These biomarkers can be incorporated into experimental designs to confirm PI3Kδ pathway inhibition and correlate biological effects with treatment responses.
The safety profile of this compound observed in clinical trials is consistent with class effects of PI3Kδ inhibitors. The most frequent treatment-emergent adverse events (TEAEs) in the phase 1b trial included diarrhea, rash, elevated liver transaminases, and infections [2]. Grade ≥3 adverse events considered related to this compound occurred in 55.3% of patients, with the most notable being:
These toxicities led to treatment discontinuation in several patients in the 400 mg twice-daily cohort, including for grade 2 exanthema, grade 3 hemolysis, grade 3 hypersensitivity reactions, and grade 3 transaminase elevations [2]. One case of fatal leukoencephalopathy was reported, though its relationship to this compound remains uncertain.
When utilizing this compound in research settings, several limitations should be considered:
Variable response across malignancy subtypes: this compound demonstrates higher clinical activity in CLL (53.3% ORR) compared to NHL/HL (28.6% ORR), reflecting differential dependency on PI3Kδ signaling across B-cell malignancies [2].
Microenvironment-mediated resistance: Protective niche signals in lymphoid tissues can diminish this compound efficacy, potentially requiring combination approaches for complete pathway suppression.
Adaptive resistance mechanisms: Chronic PI3Kδ inhibition may lead to upregulation of alternative survival pathways, including increased SYK signaling or ERK activation.
Limited activity in pre-B cell ALL: Unlike mature B-cell malignancies, pre-B cell acute lymphoblastic leukemia shows variable sensitivity to PI3Kδ inhibition, with kinase-independent adaptor functions of BTK potentially contributing to resistance [3].
These limitations highlight the importance of appropriate model systems and combination strategies when designing experiments with this compound.
This compound represents a potent and selective PI3Kδ inhibitor with demonstrated activity in relapsed/refractory B-cell malignancies, particularly CLL. Its well-characterized biochemical profile, preclinical efficacy, and clinical safety data make it a valuable tool for investigating BCR signaling pathways and developing novel therapeutic strategies for B-cell malignancies. The experimental protocols outlined herein provide robust methodologies for evaluating PI3Kδ inhibition in both biochemical and cellular contexts, enabling researchers to explore mechanism of action, combination approaches, and resistance mechanisms. As the field advances, this compound continues to offer insights into the therapeutic targeting of BCR signaling pathways in hematologic malignancies.
Acalisib (GS-9820) is a second-generation inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) that has demonstrated significant clinical activity in relapsed/refractory lymphoid malignancies. As a highly selective small molecule, this compound specifically targets the PI3Kδ isoform, which plays a critical role in B-cell signaling, proliferation, and survival. The PI3K/AKT/mTOR (PAM) signaling pathway represents one of the most frequently activated pathways in human cancer, with particular significance in hematologic malignancies where it regulates cell survival, growth, and metabolic processes [1] [2]. The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for lymphoid malignancies while potentially minimizing off-target effects in other tissues.
The mechanistic selectivity of this compound has been rigorously characterized through biochemical assays. In human basophil activation studies, this compound demonstrated potent inhibition of PI3Kδ with an IC50 of 12.7 nM, significantly more selective than other PI3K class I isoforms. The compound effectively suppressed IgE receptor I PI3Kδ-mediated CD63 expression with an EC50 of 14 nM, confirming its functional activity in cellular systems [3] [4]. This high selectivity was further validated by the absence of binding to other kinases even at 10 µM this compound concentration, highlighting its clean target profile and reduced potential for off-target toxicity [5]. The precise targeting of PI3Kδ disrupts critical survival signals in malignant B-cells, leading to apoptosis and potentially overcoming resistance mechanisms that develop in relapsed/refractory disease contexts.
The clinical efficacy of this compound was evaluated in a phase 1b, open-label, dose escalation and expansion study (NCT01705847) in adults with recurrent lymphoid malignancies who had measurable lymphadenopathy and required therapeutic intervention [3] [4]. This trial employed a standard 3 + 3 design with escalating oral this compound doses of 50, 100, 200, and 400 mg twice daily. From November 2012 to April 2014, 39 patients were enrolled across four centers in the Netherlands, with 38 patients receiving at least one dose of this compound. The patient population consisted predominantly of heavily pretreated individuals, with a median age of 69 years (range 48-81) and a median of 3 prior therapies (Q1, Q3: 2, 4) [3].
The trial demonstrated promising clinical activity across multiple dose levels. After a median treatment duration of 5.8 months, the overall response rate (ORR) across all dose cohorts per independent review committee assessment was 42.1% (95% CI: 26.3, 59.2) with 16 partial responses observed [3] [4]. When analyzed by disease subtype, a differential efficacy profile emerged, with chronic lymphocytic leukemia (CLL) patients showing superior response rates compared to those with non-Hodgkin lymphoma (NHL) or Hodgkin lymphoma (HL). The lymph node response rate was particularly impressive in CLL patients at 85.7% (12/14 patients, 95% CI: 57.2, 98.2) compared to 36.4% (4/11 patients, 95% CI: 10.9, 69.2) in NHL/HL patients [3]. This differential activity suggests that disease context and biological factors significantly influence treatment outcomes with PI3Kδ inhibition.
Table 1: Efficacy Outcomes of this compound by Disease Subtype
| Parameter | Overall Population | CLL Patients | NHL/HL Patients | 400 mg BID Cohort |
|---|---|---|---|---|
| Overall Response Rate | 42.1% (16/38) | 53.3% (8/15) | 28.6% (4/14) | 41.4% (12/29) |
| 95% CI for ORR | 26.3, 59.2 | 26.6, 78.7 | 8.4, 58.1 | 23.5, 61.1 |
| Lymph Node Response | 66.7% (16/24) | 85.7% (12/14) | 36.4% (4/11) | Not reported |
| Median PFS (months) | Not reported | 16.6 | 4.0 | 8.2 |
| 95% CI for PFS | Not reported | 3.4, NR | 1.6, 16.4 | 3.4, 16.6 |
The dose-response relationship revealed important patterns for clinical development. Among the 29 patients who received 400 mg this compound twice daily as their initial dose level, the ORR was 41.4% (95% CI: 23.5, 61.1) with 12 partial responses [3]. Notably, CLL patients responded across all dose cohorts, while NHL patients demonstrated responses only at the highest dose level of 400 mg twice daily, suggesting a potential dose threshold effect in specific disease contexts [4]. The survival analysis further supported the clinical benefit, with the median progression-free survival (PFS) for the 29 patients initially treated with 400 mg twice daily being 8.2 months (95% CI: 3.4, 16.6 months). However, a notable disparity was observed between disease subtypes, with CLL patients achieving a median PFS of 16.6 months (95% CI: 3.4, NR) compared to just 4.0 months (95% CI: 1.6, 16.4) for NHL/HL patients [3] [4].
The duration of clinical benefit was closely correlated with treatment exposure. The median duration of this compound exposure was 5.8 months (range 0-37 months) for all 38 treated patients and 4.5 months (range 0-30 months) for the 29 patients initiating therapy at 400 mg twice daily [3]. Importantly, doses ranging from 50 to 400 mg twice daily were not associated with dose-limiting toxicities in the conventional sense, and the maximum tolerated dose was not determined within this range, suggesting a potentially favorable therapeutic window for further clinical development [3] [4].
The safety profile of this compound reflects both its mechanism of action as a PI3Kδ inhibitor and its unique pharmacological properties. Adverse events (AEs) were reported in all treated patients, with treatment-emergent AEs (TEAEs) considered related to this compound occurring in 30 patients (78.9%), including grade ≥3 events in 21 patients (55.3%) [3]. The most frequent TEAEs included diarrhea, rash, elevated liver transaminases, and infections, consistent with the known class effects of PI3Kδ inhibitors but with potentially distinct characteristics worthy of note [3] [4].
Table 2: Treatment-Emergent Adverse Events in the Phase 1b Trial
| Adverse Event | 50 mg BID (N=3) | 100 mg BID (N=3) | 200 mg BID (N=3) | 400 mg BID (N=29) | Total (N=38) |
|---|---|---|---|---|---|
| Any Related AE | 3 (100%) | 2 (66.7%) | 2 (66.7%) | 23 (79.3%) | 30 (78.9%) |
| Grade ≥3 AE | 1 (33.3%) | 1 (33.3%) | 1 (33.3%) | 18 (62.1%) | 21 (55.3%) |
| Diarrhea | 2 (66.7%) | 0 | 1 (33.3%) | 6 (20.7%) | 9 (23.7%) |
| Rash | 0 | 0 | 0 | 8 (27.6%) | 8 (21.1%) |
| ALT Increase | 0 | 1 (33.3%) | 0 | 4 (13.8%) | 5 (13.2%) |
| AST Increase | 0 | 1 (33.3%) | 0 | 4 (13.8%) | 5 (13.2%) |
| Infections | Not specified | Not specified | Not specified | 4 (13.8%)* | 4 (10.5%)* |
*Grade ≥3 infections including pneumonia, viral pneumonia, bronchiolitis, and Pneumocystis jirovecii pneumonia
Hepatotoxicity emerged as a notable class effect, with extended treatment duration leading to grade ≥3 elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in 10.5% and 7.9% of patients, respectively [3]. These biochemical abnormalities demonstrated reversibility with dose interruption, with 7.9% of these events resolving to grade 1 following appropriate management. The time-dependent nature of certain toxicities underscores the importance of prolonged monitoring in both clinical trial and potential future practice settings [3] [4].
The safety profile of this compound must be contextualized within the broader landscape of PI3Kδ inhibitors. Idelalisib, the first-in-class PI3Kδ inhibitor, demonstrated concerning safety signals when used in frontline settings. A phase 2 trial of first-line idelalisib plus ofatumumab reported high rates of significant toxicities, including transaminitis (52% of patients), neutropenia (33%), and colitis/diarrhea (15%), leading to therapy discontinuation in 15 patients after a median of 7.7 months [5]. These class-effect toxicities, particularly immune-mediated hepatotoxicity and enterocolitis, have been observed across multiple PI3Kδ inhibitors and represent a significant challenge for the clinical development of this therapeutic class [5] [6].
The regulatory history of idelalisib provides important context for this compound development. Idelalisib received accelerated FDA approval in 2014 but was voluntarily withdrawn in 2022 after postmarketing data revealed serious risks, including increased mortality [6]. A systematic review demonstrated that by 2016, the cumulative relative risk for serious adverse events with idelalisib was 1.86 (95% CI: 1.63-2.11) and for fatal adverse events was 3.30 (95% CI: 1.56-7.00) compared to control arms [6]. This regulatory experience highlights the critical importance of comprehensive safety evaluation and appropriate patient selection in the development of this compound and other PI3Kδ inhibitors.
Protocol Title: Determination of IC50 Values for PI3Kδ Isoform Selectivity
Objective: To quantitatively evaluate the selectivity and potency of this compound against PI3Kδ compared to other class I PI3K isoforms using a biochemical assay system.
Materials and Reagents:
Methodology:
Validation Parameters:
This protocol validated the exceptional selectivity of this compound for PI3Kδ (IC50 12.7 nM) compared to other PI3K class I isoforms, with no binding to other kinases observed even at 10 µM concentration [3].
Protocol Title: Basophil Activation Assay for Functional PI3Kδ Inhibition
Objective: To evaluate the functional consequences of PI3Kδ inhibition in primary immune cells using basophil activation as a pharmacodynamic biomarker.
Materials and Reagents:
Methodology:
Key Observations: This assay demonstrated that this compound suppressed IgE receptor I PI3Kδ-mediated CD63 expression with an EC50 of 14 nM, confirming its potent functional activity in primary human immune cells [3].
The PI3K/AKT/mTOR pathway represents a critical signaling network in lymphoid malignancies, regulating cell survival, proliferation, and metabolism. The following diagram illustrates key components and regulatory nodes of this pathway:
Figure 1: PI3K/AKT/mTOR Signaling Pathway and Therapeutic Targeting
This pathway illustrates the complex regulatory network that this compound modulates through its inhibition of PI3Kδ. The generation of PIP3 recruits PDK1 and AKT to the membrane, initiating a cascade that promotes cell survival and growth while suppressing apoptosis [1] [2]. PTEN acts as a critical negative regulator of this pathway, and its loss is frequent in cancer, leading to constitutive pathway activation.
Based on the phase 1b trial results, this compound demonstrates particular promise in the treatment of chronic lymphocytic leukemia, where it achieved an overall response rate of 53.3% and a lymph node response rate of 85.7% in heavily pretreated patients [3] [4]. The differential activity observed between CLL and NHL suggests that disease-specific factors, potentially including baseline pathway activation or dependence on B-cell receptor signaling, may influence therapeutic outcomes. This underscores the importance of biomarker development to identify patient populations most likely to benefit from this compound therapy.
The evolving treatment landscape for lymphoid malignancies, particularly following the regulatory challenges faced by other PI3Kδ inhibitors, suggests that this compound might find application in specific clinical contexts. These could include combination regimens with other targeted agents, sequential therapy approaches, or maintenance strategies where its distinct safety profile might offer advantages over other PI3Kδ inhibitors [5] [6]. Additionally, the exploration of intermittent dosing schedules or lead-in regimens might help mitigate some of the immune-mediated toxicities observed with continuous PI3Kδ inhibition while maintaining antitumor efficacy.
This compound represents a promising therapeutic agent with demonstrated clinical activity in relapsed/refractory lymphoid malignancies, particularly CLL. Its highly selective targeting of PI3Kδ distinguishes it from less selective PI3K inhibitors and may contribute to a potentially improved therapeutic index. The phase 1b trial established proof of concept with an overall response rate of 42.1% and manageable toxicities, though the class-effect adverse events require careful monitoring and management [3] [4].
Future clinical development should focus on optimizing patient selection through biomarker identification, exploring rational combination strategies, and determining the most appropriate dosing schedules to maximize efficacy while minimizing toxicity. The experience with other PI3Kδ inhibitors in the clinic provides important lessons for the continued development of this compound, emphasizing the need for vigilant safety assessment and thoughtful clinical trial design [6]. As research continues, this compound may offer a valuable therapeutic option for patients with lymphoid malignancies, particularly those with limited alternatives following prior therapies.
The table below summarizes the quantitatively tested in vivo formulation for Acalisib from a supplier's website [1].
| Parameter | Description |
|---|---|
| Recommended Formulation | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O |
| Dosage for Preparation | 4 mg/mL (9.97 mM) |
| Preparation Protocol | 1. Add 50 μL of 80 mg/mL clear DMSO stock solution to 400 μL PEG300, mix evenly. 2. Add 50 μL of Tween-80, mix evenly. 3. Add 500 μL of ddH₂O, mix evenly. The solution should be clear. | | Administration Note | For best results, the mixed solution should be used immediately. |
Another supplier also lists a formulation using 5% DMSO and 95% Corn Oil, with a final concentration of 0.57 mg/mL (1.42 mM) [1].
One identified study investigated the role of PI3K isoforms in obesity by comparing this compound (a PI3Kδ inhibitor) with BYL-719 (Alpelisib, a PI3Kα inhibitor) [2].
The following diagram illustrates the specific signaling pathway targeted by this compound in cellular environments, which is crucial for understanding its mechanism of action in hematologic malignancies.
The available data suggests this compound is a highly selective PI3Kδ inhibitor with research applications primarily in hematologic contexts [3] [1]. Its lack of efficacy in the obesity model underscores its isoform specificity [2].
Acalisib (also known as GS-9820 or CAL-120) is a potent and highly selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor investigated for treating lymphoid malignancies [1] [2]. It functions by selectively targeting the p110δ catalytic subunit of PI3K, which plays a critical role in B-cell development, proliferation, migration, and function [2].
Key chemical properties:
The compound exhibits high selectivity for PI3Kδ over other class I PI3K enzymes, with 114- to 400-fold selectivity, and shows no significant activity against Class II and III PI3K family members or related proteins like mTOR and DNA-PK [1].
This compound has been experimentally characterized for solubility in various solvents, as shown in the table below.
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Concentration | Notes |
|---|---|---|---|
| DMSO | ≥ 80 mg/mL | ≥ 199.3 mM | Moisture-absorbing DMSO reduces solubility; use fresh DMSO [1] |
| DMSO | 125 mg/mL | 311.41 mM | Hygroscopic DMSO significantly impacts solubility [3] |
| Water | Insoluble | - | - [1] |
| Ethanol | Insoluble | - | - [1] |
Handling Notes:
For cell-based assays, DMSO stock solutions are typically diluted into aqueous culture media. Final DMSO concentrations should generally not exceed 0.1% to maintain cell viability and prevent solvent-induced artifacts.
The table below summarizes validated in vivo formulations for animal studies.
Table 2: In Vivo Formulation Protocols for this compound
| Formulation | Concentration | Preparation Method | Notes |
|---|
| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O | 4 mg/mL (9.97 mM) | 1. Add 50 μL of 80 mg/mL DMSO stock to 400 μL PEG300, mix 2. Add 50 μL Tween-80, mix 3. Add 500 μL ddH₂O, mix | Clear solution; use immediately for optimal results [1] | | 5% DMSO + 95% Corn Oil | 0.57 mg/mL (1.42 mM) | 1. Add 50 μL of 11.4 mg/mL DMSO stock to 950 μL corn oil, mix | Clear solution; use immediately for optimal results [1] | | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (≥ 6.23 mM) | 1. Add 100 μL DMSO stock (25 mg/mL) to 400 μL PEG300, mix 2. Add 50 μL Tween-80, mix 3. Add 450 μL saline, mix | Clear solution; suitable for various administration routes [3] |
Purpose: To evaluate this compound potency against PI3Kδ enzyme activity.
Materials:
Procedure:
Expected Results: this compound exhibits IC50 of 12.7-14 nM against PI3Kδ [3] [1].
Purpose: To evaluate this compound efficacy in murine xenograft models.
Dosing Information:
Procedure:
Note: this compound at 10 mg/kg has demonstrated efficacy in reducing growth of multiple myeloma xenografts in mice [3].
This compound specifically inhibits the p110δ catalytic subunit of PI3Kδ, which is predominantly expressed in hematopoietic cells [1] [2]. The PI3Kδ signaling pathway plays a critical role in B-cell receptor signaling, proliferation, and survival [2].
The following diagram illustrates the signaling pathway affected by this compound:
Diagram Title: this compound Inhibition of PI3Kδ Signaling Pathway
| Property | Description |
|---|---|
| Molecular Formula | C₂₁H₁₆FN₇O [1] [2] [3] |
| Molecular Weight | 401.40 g/mol [1] [2] [3] |
| Mechanism of Action | Potent and selective inhibitor of the PI3Kδ (p110δ) catalytic subunit [1] [2] [3] |
| IC₅₀ for p110δ | 12.7 - 14 nM [2] [3] |
| Selectivity | >100-fold selective for p110δ over other Class I PI3K isoforms (α, β, γ), mTOR, and DNA-PK [2] [3] |
| Clinical Status | Investigational (Completed Phase 1 trial for lymphoid malignancies, NCT01705847) [1] [3] |
For research use only. Follow institutional chemical safety procedures.
| Aspect | Protocol |
|---|---|
| Appearance | White to off-white solid [2] |
| Storage | Long-term: -20°C, protect from light [2] [3]. Solution: Use freshly prepared solutions immediately for optimal results [2] [3]. | | Solubility | The table below provides detailed solubility data and stock solution preparation guidance. |
| Solvent | Solubility | Protocol for 10 mM Stock Solution |
|---|---|---|
| DMSO | ~125 - 200 mg/mL (311.41 mM) [2] [3] | Dissolve 4.01 mg of this compound in 1 mL of DMSO to obtain a 10 mM clear stock solution. Aliquot and store at -20°C or -80°C protected from light [2]. |
| Water | Insoluble [3] | Not recommended for direct dissolution. |
| Ethanol | Insoluble [3] | Not recommended for direct dissolution. |
This protocol outlines the use of this compound for inhibiting PI3Kδ signaling in hematopoietic cell lines [2].
The following in vivo formulations have been validated in preclinical studies [2] [3].
Formulation 1: Oral Suspension (for homogeneous suspension dosing)
Formulation 2: Solution for Oral Gavage (for clear solution dosing)
This compound specifically targets the p110δ isoform of Class I PI3K, which is predominantly expressed in leukocytes and critical for signaling in B-cells, T-cells, and other immune cells [1] [4]. The following diagram illustrates the signaling pathway and the mechanism of this compound.
Acalisib (GS-9820) is a second-generation, selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor [1]. In a Phase 1b clinical trial (NCT01705847) for relapsed/refractory lymphoid malignancies, oral this compound was tested at doses ranging from 50 mg to 400 mg twice daily [1]. The maximum tolerated dose (MTD) was not determined within this range, and dose-limiting toxicities were not observed [1].
The primary mechanism of this compound is the selective inhibition of the PI3Kδ isoform, which disrupts the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, growth, and proliferation, and its hyperactivation is common in many cancers [2] [3]. The following diagram illustrates the pathway and this compound's site of action.
The efficacy and safety profile of this compound was characterized in a Phase 1b trial where the most extensive data was collected for the 400 mg twice-daily cohort [1].
Table 1: Efficacy of this compound in Relapsed/Refractory Lymphoid Malignancies
| Dose (Twice Daily) | Patient Population | Overall Response Rate (ORR) | Lymph Node Response | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|
| 50, 100, 200 mg | Mixed (CLL & NHL/HL) | Responses observed | -- | -- |
| 400 mg | All Patients (n=29) | 41.4% (12 PR) | -- | 8.2 months |
| 400 mg | CLL Patients | 53.3% | 85.7% | 16.6 months |
| 400 mg | NHL/HL Patients | 28.6% | 36.4% | 4.0 months |
PR = Partial Response; CLL = Chronic Lymphocytic Leukemia; NHL = Non-Hodgkin's Lymphoma; HL = Hodgkin's Lymphoma.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) at 400 mg BID (n=29)
| Adverse Event | All Grades, n (%) | Grade ≥3, n (%) |
|---|---|---|
| Diarrhea | 6 (20.7) | 3 (10.3) |
| Rash | 8 (27.6) | 4 (13.8) |
| Increased ALT | 4 (13.8) | 1 (3.4) |
| Increased AST | 4 (13.8) | 1 (3.4) |
| Decreased Neutrophil Count | 3 (10.3) | 3 (10.3) |
| Dysgeusia | 5 (17.2) | 0 |
| Cough | 4 (13.8) | 0 |
The following workflow summarizes the key elements of the Phase 1b trial design that evaluated this compound [1]. You can adapt this framework for preclinical dose-response studies.
The available data is primarily from a single Phase 1b clinical trial, which is sufficient for early development guidance but has inherent limitations. The study population was heterogeneous, and the patient numbers in the lower dose cohorts were small [1]. Furthermore, detailed pharmacokinetic (PK) data and in vitro protocols for determining IC50 in cell lines are not publicly detailed in the searched literature.
Future experiments should focus on defining the dose-response relationship in specific B-cell malignancy subtypes and exploring combination therapies to enhance efficacy and manage potential resistance.
The table below summarizes the key solubility parameters for preparing acalisib stock solutions [1] [2] [3].
| Solvent | Solubility | Notes & Handling Instructions |
|---|---|---|
| DMSO | 80 mg/mL [2] (199.3 mM) to 125 mg/mL [1] (311.41 mM) | Hygroscopic; use fresh DMSO to avoid moisture absorption. Solutions stable for 1 month at -20°C [3]. |
| Water | Insoluble [2] [3] | Not suitable for direct dissolution. |
| Ethanol | Insoluble [2] [3] | Not suitable for direct dissolution. |
For animal studies, here are validated formulations for preparing this compound dosing solutions [2].
| Formulation | Final Concentration | Preparation Protocol |
|---|---|---|
| Homogeneous Suspension | ≥ 5 mg/mL | Directly suspend this compound powder in carboxymethyl cellulose sodium (CMC-Na) solution and mix evenly [2]. |
| Clear Solution (Formulation 1) | 4 mg/mL (9.97 mM) | 1. Add 50 µL of 80 mg/mL DMSO stock to 400 µL PEG300, mix. 2. Add 50 µL Tween-80, mix. 3. Add 500 µL ddH₂O, mix. Use immediately [2]. | | Clear Solution (Formulation 2) | 0.57 mg/mL (1.42 mM) | 1. Add 50 µL of 11.4 mg/mL DMSO stock to 950 µL corn oil. Mix evenly and use immediately [2]. |
How can I improve the solubility of my compound if the standard formulations aren't working? While not specific to this compound, general principles for tackling solubility issues include optimizing the solution environment. You can try adjusting the pH of the buffer, modifying the ionic strength, or adding stabilizing additives like glycerol. For recombinant proteins, using a different expression system can also help, but this is less applicable to a small molecule like this compound [4].
What is the mechanism of action of this compound? this compound is a highly selective and potent inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) catalytic subunit [1] [2]. It inhibits this enzyme with an IC50 value of approximately 12-14 nM and shows strong selectivity (over 100-fold) against other PI3K class I isoforms (α, β, γ) and related kinases like mTOR and DNA-PK [1] [2].
What are the primary research applications of this compound? Due to its selective action on PI3Kδ, an isoform critically important in B-cell signaling and proliferation, this compound has been investigated primarily in the context of lymphoid malignancies. A Phase 1 clinical trial has been completed for conditions such as diffuse large B-cell lymphoma, mantle-cell lymphoma, and recurrent marginal zone lymphoma [5].
For a clear visual summary, the diagram below outlines the key decision points and steps for handling this compound in the lab.
Q1: What is a safe DMSO concentration for Acalisib cell-based assays? A safe final DMSO concentration of ≤0.3125% (v/v) is recommended for most cell lines based on cytotoxicity studies [1]. However, the optimal concentration is cell line-dependent, and a solvent control matching the highest DMSO concentration used in your assay is essential [1] [2].
Q2: How should I store this compound stock solutions? this compound stock solutions should be prepared in DMSO. For short-term storage (up to one month), keep aliquots at -20°C and protect from light. For long-term storage, -80°C is recommended for up to six months. Avoid repeated freeze-thaw cycles [3].
Q3: Why is there high variability in my cell viability results with this compound? High variability can stem from several factors, including inconsistent cell seeding density, DMSO cytotoxicity at high concentrations, evaporation from assay plates, or not using matched solvent controls [1] [2]. Implementing the optimized protocols below will improve replicability.
The following tables consolidate key quantitative data for your experimental planning.
Table 1: DMSO Cytotoxicity Thresholds in Cell-Based Assays This table summarizes the maximum DMSO concentrations tolerated by various cancer cell lines over different exposure times, as established by MTT assays [1].
| Cell Line | Origin | 24 Hours | 48 Hours | 72 Hours |
|---|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | ≤ 0.3125% | ≤ 0.3125% | ≤ 0.3125% |
| Huh7 | Hepatocellular Carcinoma | ≤ 0.3125% | ≤ 0.3125% | ≤ 0.3125% |
| MCF-7 | Breast Cancer | > 0.3125%* | > 0.3125%* | > 0.3125%* |
| MDA-MB-231 | Breast Cancer | ≤ 0.3125% | ≤ 0.3125% | ≤ 0.3125% |
| HT29 | Colorectal Cancer | ≤ 0.3125% | ≤ 0.3125% | ≤ 0.3125% |
| SW480 | Colorectal Cancer | ≤ 0.3125% | ≤ 0.3125% | ≤ 0.3125% |
*MCF-7 cells showed significant cytotoxicity even at 0.3125% DMSO [1].
Table 2: this compound Stock Solution Preparation & Storage This table provides a standard operating procedure for preparing this compound solutions [3].
| Parameter | Specification |
|---|---|
| Solvent | 100% DMSO |
| Suggested Stock Concentration | 10 mM |
| Short-Term Storage | -20°C (1 month, protected from light) |
| Long-Term Storage | -80°C (6 months, protected from light) |
| Freeze-Thaw Cycles | Avoid; use single-use aliquots |
Here are optimized protocols for key experiments involving this compound.
This foundational protocol ensures your viability assays are in the linear range for accurate results [1].
This protocol builds on the optimized seeding density to test this compound's effects [1].
The workflow for these core experiments can be visualized as follows:
Use this guide to diagnose and resolve problems in your this compound experiments.
Problem: High background or inconsistent viability in control wells.
Problem: this compound precipitates in aqueous culture medium.
Problem: Signaling effects are inconsistent or do not match expected pathway inhibition.
For context, this compound (GS-9820) is a potent and selective small-molecule inhibitor. Its primary mechanism of action is the inhibition of the phosphoinositide 3-kinase (PI3K) delta isoform (p110δ), with an IC₅₀ of 12.7 nM [3]. It demonstrates high selectivity over other PI3K class I isoforms and related kinases like DNA-PK and mTOR [3]. The diagram below illustrates the position of this compound's target within the larger PI3K/AKT/mTOR signaling pathway, a crucial network in cancer cell survival and proliferation [5].
For optimal stability, it is crucial to follow the handling and storage guidelines provided by manufacturers. The table below summarizes the key recommendations.
| Aspect | Recommendation |
|---|---|
| Storage Temperature | Desiccate at -20°C [1]. |
| Solubility | 125 mg/mL (311.41 mM) in DMSO [1] [2]. Ultrasonic treatment may be needed to dissolve [1]. |
| General Handling | Prepare stock solutions in advance if needed; seal tightly and store below -20°C. Warm vial to room temperature before opening to prevent condensation [1]. |
Here is a detailed methodology for preparing a 10 mM stock solution of Acalisib, based on the solubility data provided.
Calculation: To prepare 1 mL of a 10 mM solution, you will need this compound powder with a molecular weight of 401.4 g/mol [1]. The mass required is calculated as follows:
Weighing: Accurately weigh out 4.014 mg of this compound using an analytical balance.
Dissolution: Transfer the weighed powder to a 1 mL volumetric vial. Add anhydrous DMSO to bring the total volume to 1 mL.
Mixing: If the compound does not dissolve immediately, warm the vial in a 37°C water bath and sonicate it for a short period to aid dissolution [1].
Aliquoting: To minimize freeze-thaw cycles and reduce the risk of contamination, aliquot the stock solution into smaller, single-use vials.
Storage: Seal the aliquots tightly and store them at -20°C, protected from light [1] [2].
To establish a definitive shelf-life for your specific stock solutions, you can implement a stability-indicating assay method (SIAM). While not described for this compound specifically, the following approach, adapted from a study on a similar drug (Alpelisib), provides a robust framework [3].
Experimental Workflow for Stability Testing:
Forced Degradation Studies: Expose your this compound stock solution to various stress conditions to intentionally induce degradation. Standard conditions recommended by the International Council for Harmonisation (ICH) include [3]:
Analysis with LC-MS/MS: Analyze the stressed samples alongside a fresh, unstressed control using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This is a highly effective method for separating the parent drug from its degradation products [3] [4].
Data Interpretation: A stable stock solution will show a single, predominant peak for this compound in the chromatogram. The appearance of new peaks after stress testing indicates the formation of degradation products. The stability of your stock solution under storage conditions is confirmed by the absence of these new peaks over time.
Q1: How long can I store my this compound stock solution at -20°C? While one supplier suggests stock solutions can be stored below -20°C for "several months," this is not a guaranteed shelf-life [1]. The stability can be influenced by factors like the specific DMSO used, the presence of water, and the number of freeze-thaw cycles. It is highly recommended to determine the stability in your own lab using the SIAM approach outlined above.
Q2: What should I do if my stock solution shows precipitation or gives an unexpected experimental result? First, visually inspect the solution for crystals or particles. If precipitation is suspected, try warming the vial gently to 37°C and sonicating it to re-dissolve the compound [1]. If the problem persists or your results are inconsistent, the solution may have degraded. The most reliable course of action is to prepare a fresh stock solution and use the LC-MS/MS method to check the purity of the old versus the new solution [3] [4].
Q3: Can I use a different solvent besides DMSO? The provided data specifies high solubility in DMSO (125 mg/mL) [1] [2]. Using an alternative solvent is not recommended without first conducting solubility and stability tests to ensure the compound remains soluble and stable.
Acalisib is a second-generation PI3Kδ inhibitor. Its high selectivity means it primarily affects hematopoietic cells, which is the basis for its use in hematologic cancers and its specific profile of adverse effects [1].
The table below summarizes its key mechanistic and biochemical properties:
| Property | Description |
|---|---|
| Primary Target | PI3Kδ (p110δ catalytic subunit) [2] [3] |
| IC50 for PI3Kδ | 12.7 - 14 nM [2] [1] [3] |
| Selectivity | 114- to 400-fold selective over other Class I PI3K isoforms (α, β, γ) [2] [3] |
| Key Mechanism | Inhibits B-cell receptor signaling and other survival pathways in malignant lymphocytes [1] |
| Clinical Relevance | Demonstrated clinical activity in relapsed/refractory Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL) [1] |
The selectivity of this compound was confirmed in various cellular models. The following table lists its activity in different cell-based assays:
| Assay/Cell System | Observed Effect / IC50 | Context & Relevance |
|---|---|---|
| Human Basophil Activation [1] | IC50: 12.7 nM | Suppressed IgE receptor I (FcεRI) PI3Kδ-mediated CD63 expression (EC50: 14 nM). Demonstrates potency in a native, immunologically relevant cell type. |
| Fibroblast PDGF Signaling [3] | Reduced pAkt by 50% at 11,585 nM | PDGF signals via PI3Kα. Shows minimal effect on PI3Kα pathway at high concentrations, confirming cellular selectivity. |
| Fibroblast LPA Signaling [3] | Reduced pAkt by 50% at 2,069 nM | LPA signals via PI3Kβ. Confirms minimal cellular activity against the PI3Kβ pathway. |
When designing cellular assays with this compound, you may need to consider the following aspects derived from its clinical and pharmacological profile.
Q: What is a typical working concentration for this compound in cellular assays?
Q: What solvent should I use for in vitro studies?
Q: What are critical parameters to measure in a selectivity assay for this compound?
| Issue | Possible Cause | Suggested Action |
|---|
| Lack of efficacy in a PI3Kδ-dependent cell line | - Degraded compound
The following diagram illustrates the specific mechanism of this compound within the broader PI3K signaling context, which is crucial for understanding its cellular effects.
The pursuit of PI3Kδ-selective inhibitors is a major focus in oncology and immunology research, particularly for hematologic malignancies. This selectivity is crucial because the different PI3K isoforms have distinct functions:
Achieving selectivity for PI3Kδ over other isoforms is challenging because the ATP-binding pocket—where many inhibitors compete—is highly similar across all PI3K class I isoforms [4]. Selectivity is often accomplished by designing compounds that exploit minor sequence variations and the unique conformational flexibility of the p110δ protein [4] [5]. This allows researchers to develop inhibitors that cause fewer off-target effects and reduce toxicity [5].
While data for Acalisib is not available, the table below summarizes the published selectivity profiles of other PI3Kδ inhibitors, illustrating how such data is typically presented and measured. The values are typically reported as half-maximal inhibitory concentration (IC₅₀) in nanomolar (nM) or as fold-selectivity over other isoforms.
Table 1: Experimentally Determined Selectivity of Various PI3Kδ Inhibitors
| Compound Name | PI3Kδ IC₅₀ (nM) | Selectivity Ratio (δ vs. other isoforms) | Key Experimental Findings | Citation |
|---|---|---|---|---|
| Idealisib (CAL-101) | N/A | N/A | First-in-class PI3Kδ inhibitor; approved for CLL and iNHL. Associated with toxicities (hepatotoxicity, colitis) that limited its use. | [1] [5] |
| Compound A10 | 0.9 nM | 378-fold (α), 412-fold (β), 10-fold (γ) | Potent and selective inhibitor discovered via a ring-opening strategy; also showed reduced Akt phosphorylation in SU-DHL-6 cells and induced G0/G1 phase cell cycle arrest. | [3] |
| Compound 15 (S-enantiomer) | ~10-fold more active than R-enantiomer | >30-fold (R-enantiomer) | Template for Compound A10; demonstrates the critical impact of chiral centers on inhibitory activity. | [3] |
To establish the selectivity and activity of a compound like this compound, researchers follow a series of standard experimental protocols. The following diagram outlines the key steps in this characterization workflow.
Here are the detailed methodologies for the key experiments cited in the workflow and tables:
1. Biochemical Kinase Assays for IC₅₀ and Selectivity This is the foundational experiment for determining a compound's potency and selectivity.
2. Cellular Target Engagement (pAKT Reduction) This experiment confirms that the inhibitor engages its target and modulates the pathway in a live cellular context.
3. Cell Cycle Analysis by Flow Cytometry This assay evaluates the functional consequence of pathway inhibition on cell proliferation.
Issue: Lack of Cellular Potency Despite Strong Biochemical Binding
Issue: Acquired Resistance in Cell Lines
Q1: How many freeze-thaw cycles can my Acalisib solution undergo?
Q2: What are the critical parameters to control during a freeze-thaw study?
Q3: My drug shows aggregation after thawing. What could be the cause?
| Observed Issue | Potential Root Cause | Recommended Action |
|---|---|---|
| Formation of Aggregates | Cryoconcentration; interaction with ice surface [4]. | Optimize freezing rate; introduce a cryoprotectant (e.g., sucrose) [3]. |
| Changes in pH | Concentration of buffer components during freezing; crystallization of buffer salts [3]. | Use a buffering agent less prone to crystallization; test buffer capacity under freeze-concentrated conditions. |
| Loss of Potency | Physical or chemical degradation due to stress in the unfrozen concentrate [2]. | Conduct stress studies to identify degradation pathways; reduce the number of freeze-thaw cycles by using single-use aliquots. |
| Concentration Gradients | Incomplete or non-homogeneous mixing after thawing [4]. | Establish a standardized, gentle mixing procedure post-thaw; sample from different locations in the container to verify homogeneity. |
This methodology is adapted from recent studies on optimizing freeze-thaw characterization for drug substances [4].
1. Objective To characterize the temperature profile and concentration gradients in a 2 L drug substance bottle during a freeze-thaw process.
2. Materials and Equipment
3. Method Workflow
The diagram below outlines the key stages for characterizing the freeze-thaw process.
4. Procedure Details
Temperature Mapping: a. Identify Critical Points: Based on initial mapping, select key thermocouple positions. The First Point to Freeze (FPF) is often at the container wall near the liquid surface. The Last Point to Freeze (LPF), which is also the apparent Last Point to Thaw (LPT~app~), is often located in the geometric center or slightly below the surface [4]. b. Execute Run: Place the instrumented bottle in the freezer and start recording temperatures. The data will allow you to calculate critical times like the stress time (time the product spends in a partially frozen state) and total freezing/thawing time [4].
Visual Monitoring: a. Use a time-lapse camera during thawing to note the exact moment the ice plug detaches from the thermocouple at the LPT. This provides a more accurate thawing time than temperature data alone [4].
Concentration Analysis: a. After complete thawing, use a precise sampling method (e.g., a needle and syringe inserted at specific depths) to withdraw samples from the top, middle, and bottom of the container. b. Analyze these samples for drug concentration and critical quality attributes (e.g., purity, aggregation) to identify any gradients or degradation [4].
The Caco-2 cell model is a gold standard for predicting intestinal drug absorption in vitro [1]. The following workflow and protocol are synthesized from the literature to guide your experiments with acalisib.
Key Steps and Parameters:
Papp = (dQ/dt) / (A × C₀)
where dQ/dt is the steady-state flux rate (mol/s), A is the surface area of the filter membrane (cm²), and C₀ is the initial concentration in the donor compartment (mol/mL) [1].To contextualize your findings for this compound, you can benchmark them against known model drugs. Regulatory guidelines require validation with a set of model compounds to establish the suitability of the Caco-2 model [1].
Table 1: Permeability Classification Based on Caco-2 and Human Data [1]
| Permeability Class | Human Absorption (fa %) | Example Drug | Typical Papp (×10⁻⁶ cm/s) |
|---|---|---|---|
| High | ≥ 85% | Propranolol | 30.76 ± 1.91 |
| Moderate | 50-84% | Metformin | 7.74 |
| Low | < 50% | Atenolol | 1.64 |
Validation Requirement: For formal classification, guidelines require testing a minimum of 20 model drugs covering all permeability ranges to create a calibration curve correlating Papp values with human absorption data [1].
Here are solutions to common problems that can affect compounds like this compound.
Table 2: Troubleshooting Guide for Permeability Experiments
| Problem | Potential Cause | Investigation & Solution |
|---|---|---|
| Unexpectedly Low Papp | Efflux Transport | Test bidirectional transport (A-B vs B-A). If Papp(B-A) >> Papp(A-B), it suggests active efflux. Use inhibitors like verapamil (for P-gp) or Ko143 (for BCRP) to confirm [1] [4]. |
| Poor Aqueous Solubility | Check for precipitation in the donor solution. Consider using solubilizing agents like cyclodextrins in the transport buffer, ensuring they do not disrupt the monolayer [2]. | |
| Non-specific Binding | Check for binding to the filter or plasticware. Use silanized vials or add a low concentration of albumin to the buffer to reduce binding [2]. | |
| High Variability in Data | Monolayer Integrity | Strictly adhere to QC criteria (TEER, marker flux). Standardize passage numbers and culture conditions, as variability can arise from lab-specific methods [1] [2]. |
| Compound Instability | Check the stability of this compound in the transport buffer and at 37°C over the experiment's duration [1]. | |
| Low Recovery of Compound | Cellular Metabolism | Identify metabolites using mass spectrometry. Consider using inhibitors of common metabolic enzymes [1]. |
| Adsorption to Equipment | As above, check for non-specific binding to tubes and filters [2]. |
In LC-ESI-MS analysis, ionization interference occurs when a drug and its metabolites, due to their structural similarity, co-elute and compete for charge during the ionization process. This can lead to the suppression or enhancement of analyte signals, compromising quantitative accuracy [1].
This type of interference is particularly problematic because it is often overlooked during standard method validation, as the blank matrices used typically do not contain the drug's metabolites. This can result in systematic and undetected errors in pharmacokinetic data [1].
You can proactively check for ionization interference using a Dilution Assessment Method. This procedure helps predict potential issues before full quantitative analysis [1].
Experimental Protocol: Dilution Assessment [1]
Signal Change Rate (%) = [(Signal_mixed - Signal_alone) / Signal_alone] × 100%The table below summarizes the key parameters for this assessment.
| Parameter | Specification / Guideline |
|---|---|
| Assessment Method | Dilution & Flow Injection Analysis (FIA) |
| Key Metric | Signal Change Rate |
| Interference Threshold | Change > ±15% [1] |
| Impact on Quantification | Can cause up to 90% signal suppression or 30% overestimation [1] |
If the assessment confirms interference, you can implement one or more of the following resolution strategies [1].
| Strategy | Mechanism of Action | Considerations |
|---|---|---|
| Chromatographic Separation | Increases retention time difference, preventing co-elution. | The most direct solution. May require method re-development and longer run times [1]. |
| Sample Dilution | Reduces absolute concentration of interferents, minimizing competition for charge. | Simple but may compromise sensitivity for low-abundance analytes. Must be validated [1]. |
| Stable Isotope-Labeled Internal Standard | Compensates for ionization suppression/enhancement by behaving identically to the analyte. | Considered the gold standard for correction, but can be costly [1]. |
The following diagram illustrates the logical workflow for assessing and resolving metabolite interference, integrating the strategies above.
To minimize the risk of such issues in your future methods, consider these foundational practices:
Here are common problems and solutions you might encounter when working with Acalisib, organized for efficient troubleshooting.
Problem: Inconsistent Cell Viability Results This is a common issue in drug sensitivity assays, often caused by factors unrelated to the drug itself.
| Possible Cause | Proposed Solution & Rationale |
|---|---|
| Evaporation & Drug Concentration | Store diluted drug stocks at -20°C in sealed PCR plates (not culture plates); even 48 hours at 4°C can cause significant evaporation and concentration, altering dose-response curves [1]. |
| DMSO Cytotoxicity | Use matched DMSO controls for each drug concentration; a single control can lead to curves starting above 100% viability. Note that 1% DMSO can significantly impact MCF7 cell viability after 24 hours [1]. |
| Edge Effects | Use plate sealers during incubations and avoid stacking plates. Be aware that evaporation from perimeter wells can cause elevated signal readings, even in DMSO controls [1] [2]. |
| Cell Seeding Density | Optimize cell count for your specific cell line and assay duration. For example, 7.5 × 10³ cells/well in a 96-well plate with 10% FBS medium supported 72-hour growth without plateauing for some lines [1]. |
Problem: High Background or Excessive Signal in Detection Assays This can obscure the true effect of your investigational drug.
| Possible Cause | Proposed Solution & Rationale |
|---|---|
| Insufficient Washing | Follow recommended washing procedures meticulously. Increase soak times during wash steps (e.g., add 30 seconds) to reduce non-specific binding [2]. |
| Incorrect Incubation Times | Adhere strictly to protocol-specified incubation times; longer times can increase background signal [2]. |
| Light Exposure | Protect light-sensitive substrates (e.g., in ELISA) from light before and during use, as exposure can elevate background [2]. |
| Liquid Handler Settings | Do not rely solely on default liquid classes for automated handlers. Optimize aspirate/dispense rates for your specific reagents to improve accuracy and precision, reducing well-to-well variability [3]. |
This detailed methodology is adapted from a recent study profiling ten PI3K inhibitors (including this compound) in Chronic Lymphocytic Leukemia (CLL) cells [4]. This compound (also known as CAL-120 or GS-9820) is an investigational PI3K inhibitor with selectivity for the p110β and p110δ isoforms [5] [6].
1. Reagent Preparation
2. Primary Cell Isolation and Culture
3. Drug Treatment and Viability Assessment
4. Signaling Inhibition Analysis by Flow Cytometry
The diagram below illustrates the logical workflow and key analysis points for this protocol.
When interpreting your this compound data, keep these broader contexts in mind:
Q1: What are the optimal storage conditions for Acalisib? Store the solid form of this compound at -20°C, and protect it from light. Solutions prepared in DMSO should be used freshly. For short-term storage (one month), they can be kept at -20°C, but for longer-term storage (six months), -80°C is recommended, with protection from light [1] [2].
Q2: What is the solubility of this compound? this compound is insoluble in water and ethanol but is highly soluble in DMSO. A stock solution of at least 19.2 mg/mL can be prepared in DMSO [2].
Q3: Is this compound suitable for in vivo studies? Yes, this compound has been used in in vivo mouse models. A dose of 10 mg/kg was sufficient to show biological activity in a xenograft model, though it did not reduce body weight in a study on obesity [3].
| Property | Detail |
|---|---|
| Catalog Synonyms | GS-9820, CAL-120 [1] [2] |
| Molecular Weight | 401.40 g/mol [1] [2] |
| CAS Number | 870281-34-8 [1] [2] |
| Chemical Formula | C₂₁H₁₆FN₇O [1] [2] |
| Primary Target | PI3Kδ (IC₅₀ = 12.7 nM) [1] |
| Storage (Solid) | -20°C, protect from light [1] [2] |
| Solubility | ≥19.2 mg/mL in DMSO [2] |
The following table provides a standard protocol for preparing a 10 mM stock solution of this compound [1].
| Step | Parameter | Instruction |
|---|---|---|
| 1. | Calculate Mass | To make 1 mL of a 10 mM solution, use 4.01 mg of this compound (MW = 401.40 g/mol). |
| 2. | Add Solvent | Add anhydrous DMSO to the powder to a final volume of 1 mL. |
| 3. | Mix | Gently vortex or sonicate the solution to ensure complete dissolution. |
| 4. | Aliquot | Divide the solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| 5. | Store | Store aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months). Protect from light. |
Handling Instructions:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in stock solution | Temperature shock during thawing; solution stored beyond stability period. | Gently warm the vial at room temperature and vortex. If precipitate persists, prepare a fresh stock solution. |
| Loss of biological activity | Improper storage; repeated freeze-thaw cycles; contaminated stock solution. | Always store as recommended; create single-use aliquots; ensure sterile technique during handling. |
| Inconsistent IC₅₀ values | Degradation of compound; inaccurate dilution series. | Use a freshly prepared stock solution for critical experiments and double-check dilution calculations. |
This compound is a highly selective oral inhibitor of the p110δ catalytic subunit of PI3K. Its selectivity for PI3Kδ over other isoforms like α, β, and γ is what makes it a valuable tool for studying B-cell biology and immune cell signaling [1] [4].
The diagram below illustrates the core signaling pathway that this compound targets and its cellular consequences.
| Inhibitor Name | Primary Target(s) | Key Indications (Approved or in Trials) | Selectivity Profile (IC50 values) | Current Status & Notes |
|---|
| Acalisib (GS-9820) [1] [2] | PI3Kδ | Lymphoid malignancies [2] | p110δ: 12.7 nM [1] p110γ: 1389 nM [1] p110α: 5441 nM [1] | Selective PI3Kδ inhibitor. Clinical development status for specific cancers is not confirmed in recent literature. [3] | | Idelalisib [4] [5] | PI3Kδ | Relapsed CLL, FL, SLL [4] | PI3Kδ selective [5] | First FDA-approved PI3K inhibitor (hematologic cancers). Some accelerated approvals have been withdrawn. [3] | | Alpelisib (BYL-719) [6] [3] | PI3Kα | HR+/HER2- breast cancer with PIK3CA mutation [6] | PI3Kα selective [6] | FDA-approved for specific breast cancer subtype. [3] | | Duvelisib [3] [5] | PI3Kδ, PI3Kγ | Relapsed/refractory CLL, FL, SLL [3] | Dual δ/γ inhibitor [5] | Approved for hematologic cancers. Some approvals/indications have been withdrawn. [3] | | Copanlisib [3] | Pan-Class I (α, β, δ, γ) | Relapsed Follicular Lymphoma (FL) [3] | Inhibits all four class I isoforms [3] | Intravenous administration with intermittent dosing, associated with a lower incidence of severe toxicities. [3] | | Buparlisib (BKM120) [3] [5] | Pan-Class I (α, β, δ, γ) | Investigated in breast cancer, glioblastoma [3] | Pan-PI3K inhibitor [5] | Clinical development limited due to significant toxicities (e.g., hyperglycemia, hepatotoxicity). [3] | | UmbraLisib [3] | PI3Kδ, Casein Kinase-1ε | Relapsed/refractory CLL and lymphoma [3] | Dual inhibitor [3] | Approved PI3K inhibitor, though some application indications have been withdrawn. [3] |
The Phosphoinositide 3-kinase (PI3K) pathway is a crucial signal transduction system that regulates cell survival, proliferation, and metabolism. Aberrant activation of this pathway is one of the most common oncogenic drivers in cancer [7]. Inhibitors like this compound target the ATP-binding site of specific PI3K catalytic subunits to block this pathway.
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the specific points targeted by different inhibitor classes.
To generate data for a comparison guide like this, researchers typically rely on a suite of standardized biochemical and cellular assays.
1. Biochemical Kinase Assay (IC50 Determination)
2. Cell-Based Proliferation Assays
3. Analysis of Pathway Modulation
When selecting a PI3K inhibitor for research or development, consider these factors evident from the comparison:
The table below summarizes key PI3K inhibitors, highlighting their targets and developmental status based on current literature.
| Inhibitor Name | Primary Target(s) | Key Developmental or Clinical Status | Brief Rationale for Use |
|---|---|---|---|
| Alpelisib (BYL719) [1] [2] | PI3Kα | Approved for HR+, HER2-, PIK3CA-mutated breast cancer [1] [2]. | Targets the most common PI3K mutation in solid tumors [1]. |
| Idelalisib (CAL-101) [3] [2] | PI3Kδ | Approved for certain leukemias (e.g., CLL) [2] [4]. | Exploits dependence on δ isoform in hematologic B-cells [4]. |
| Duvelisib (IPI-145) [3] [5] [4] | PI3Kδ/γ (dual) | Approved for relapsed CLL and SLL [5] [4]. | Dual inhibition modulates malignant B-cells and immunosuppressive microenvironment [4]. |
| IOA-244 [6] | PI3Kδ (non-ATP competitive) | Phase Ib/II trials (solid & hematologic tumors) [6]. | High selectivity; potential for direct antitumor activity and immune modulation with lower toxicity [6]. |
| IPI-549 [5] | PI3Kγ | Preclinical/early clinical investigation [5]. | Reprograms tumor-associated macrophages to overcome immune resistance [5]. |
| JN-KI3 [7] | PI3Kγ | Preclinical discovery [7]. | Novel, selective inhibitor discovered via virtual screening for hematologic malignancies [7]. |
| Copanlisib [2] | Pan-Class I (α/β/δ/γ) | Approved for follicular lymphoma [2]. | A pan-PI3K inhibitor with activity across multiple isoforms [2]. |
| PI3Kβ inhibitors | PI3Kβ | In clinical trials (e.g., for PTEN-null tumors) [5]. | Potential application in tumors with PTEN loss [5]. |
Understanding how the selectivity and efficacy of these inhibitors are determined is crucial. Here are some common experimental approaches:
The following diagram illustrates the distinct activation pathways for PI3Kδ and PI3Kγ, and how selective inhibitors intervene. PI3Kδ is primarily activated by Receptor Tyrosine Kinases (RTKs), while PI3Kγ is activated by G Protein-Coupled Receptors (GPCRs) [7]. Despite different activation triggers, both generate PIP3 to activate downstream AKT/mTOR signaling. Selective inhibitors bind the ATP-binding pocket to block kinase activity [5].
The field is moving towards overcoming resistance and improving therapeutic windows. Key strategies include:
Acalabrutinib and idelalisib target different nodes within the same oncogenic signaling network. The diagram below illustrates their distinct roles in the B-Cell Receptor (BCR) signaling pathway.
This diagram shows that while both drugs disrupt BCR signaling, their targets are distinct:
Here is a summary of the key clinical trials that form the evidence base for this comparison.
| Experiment/Trial | Design & Methodology | Key Outcome Measures | Relevance & Interpretation |
|---|
| ASCEND (Phase III) [3] | Population: R/R CLL (n=310). Intervention: Acalabrutinib monotherapy vs. IdR or BR. Method: Randomized, open-label. | PFS (Primary): Median not reached vs. 16.5 mos (HR=0.31). Safety: Grade ≥3 AEs: 45% (Acala) vs. 86% (IdR). | Establishes superior efficacy of acalabrutinib over chemoimmunotherapy and idelalisib-based regimens. | | Idelalisib + Rituximab (Phase III) [4] | Population: R/R CLL, heavily pretreated (n=220). Intervention: Idelalisib + Rituximab vs. Placebo + Rituximab. Method: Randomized, double-blind. | PFS: Median 5.5 mos (Placebo) vs. not reached (Idela). ORR: 81% vs. 13%. OS (12-mo): 92% vs. 80%. | Led to idelalisib's approval, demonstrating significant benefit over rituximab alone in a difficult-to-treat population. | | BRUIN CLL-321 (Phase III) [5] | Population: R/R CLL post-covalent BTKi (n=238). Intervention: Pirtobrutinib vs. IdR or BR. Method: Randomized, open-label. | PFS: Median 14 mos (Pirtobrutinib) vs. 8.7 mos (IC). Safety: Grade ≥3 AEs: 57.7% vs. 73.4%. | Provides contemporary context, showing IdR is used as a comparator but is outperformed by a newer, non-covalent BTKi. | | Immunomodulation Study [6] | Population: T and NK cells from healthy donors & CLL patients. Intervention: Cells treated with idelalisib in vitro. Method: Flow cytometry, cytotoxicity, and cytokine assays. | Findings: Idelalisib reduced T-cell cytotoxicity, granzyme B secretion, and NK-cell proliferation/function. | Explains idelalisib's unique toxicity profile (opportunistic infections) via direct suppression of T and NK cells. |
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Acalisib against its primary target (PI3Kδ) and related kinases. A lower IC₅₀ indicates greater potency.
| Target | IC₅₀ (nM) | Selectivity Fold-Change (vs. PI3Kδ) |
|---|---|---|
| PI3Kδ (p110δ) | 12.7 [1] [2] [3] | 1x (Reference) |
| PI3Kγ (p110γ) | 1,389 [1] [2] | ~109-fold less |
| PI3Kβ (p110β) | 3,377 [1] [2] | ~266-fold less |
| PI3Kα (p110α) | 5,441 [1] [2] | ~428-fold less |
| hVps34 | 12,682 [1] [2] | ~1,000-fold less |
| DNA-PK | 18,749 [1] [2] | ~1,476-fold less |
This compound demonstrates high selectivity for PI3Kδ over other Class I PI3K isoforms (PI3Kα, β, γ) and shows even greater selectivity against the Class III PI3K hVps34 and the kinase DNA-PK [1] [2]. This profile makes it a valuable tool for specifically probing PI3Kδ signaling in both normal and malignant leukocytes [4].
The selectivity data is generated through standardized, widely accepted experimental methods. Here are the protocols for the key assays cited in the literature.
This assay directly measures a compound's ability to inhibit the kinase activity of purified enzymes.
This assay confirms that this compound can inhibit PI3Kδ signaling within a live cellular context.
To understand why this compound's selectivity is important, it's helpful to see where its primary target, PI3Kδ, fits into the broader cellular signaling network. The following diagram illustrates the key pathways:
As the diagram shows:
The efficacy and safety of Asciminib were established through the ASCEMBL trial, a phase 3, open-label, active-controlled, multicenter study [1]. The trial was designed to compare Asciminib directly with another tyrosine kinase inhibitor (TKI), Bosutinib, in a specific patient population.
The table below summarizes the core elements of its validation methodology:
| Trial Element | Description |
|---|---|
| Clinical Trial Identifier | NCT03106779 [1] |
| Study Design | Randomized (2:1), phase 3, active-controlled [1] |
| Patient Population | Adults with Chronic Myeloid Leukemia in Chronic Phase (CML-CP) previously treated with ≥2 TKIs [1] |
| Intervention | Asciminib 40 mg twice daily [1] |
| Comparator | Bosutinib 500 mg once daily [1] |
| Primary & Key Secondary Endpoints | Major Molecular Response (MMR) rate at weeks 24 and 96 [1] |
| Statistical Analysis | Cochran-Mantel-Haenszel χ² test, stratified by baseline cytogenetic response [1] |
The validation of Asciminib relied on precisely defined laboratory and clinical protocols.
The primary efficacy endpoint was the Major Molecular Response (MMR) rate, which is defined as having BCR::ABL1 transcript levels on the International Scale (IS) ≤ 0.1% [1]. This molecular measurement is a gold standard for evaluating treatment depth in CML. The trial also assessed other responses, including Complete Cytogenetic Response (CCyR) [1].
Long-term follow-up data showed a sustained superiority for Asciminib, with an MMR rate of 33.8% at week 156, compared to 10.5% for Bosutinib [1].
Safety was evaluated by monitoring the frequency and severity of Adverse Events (AEs), graded according to accepted clinical criteria. The results showed a favorable profile for Asciminib:
This methodology for assessing tolerability is also supported by the ASC4START trial in newly diagnosed patients, which reported a 55% lower risk of treatment discontinuation due to AEs for Asciminib compared to Nilotinib [2].
The diagram below outlines the structured workflow of the phase 3 clinical trial that validated Asciminib's efficacy, from patient recruitment to final analysis.
While the clinical trial data for Asciminib is robust, your research on "Acalisib" might also require understanding preclinical validation. The search results for breast cancer resistance to a drug called Alpelisib illustrate common preclinical methods used to build the foundation for clinical trials [3]. These include:
To find information on "this compound," I suggest you:
Acalisib (also known as GS-9820 and CAL-120) is a highly selective small-molecule inhibitor targeting the p110δ catalytic subunit of Class I Phosphoinositide 3-kinases (PI3Ks) [1]. Its high selectivity for the delta isoform, which is predominantly expressed in leukocytes, makes it a candidate for investigating the treatment of hematologic malignancies and inflammatory diseases with a potentially improved toxicity profile [2] [3].
Quantitative Specificity Profile The table below summarizes the key experimental data on this compound's potency and selectivity [1]:
| Parameter | Value | Context / Comparison |
|---|---|---|
| IC₅₀ for p110δ | 14 nM | Primary target potency. |
| Selectivity over p110α | 114-fold | Based on IC₅₀ ratio. |
| Selectivity over p110β | 400-fold | Based on IC₅₀ ratio. |
| Selectivity over p110γ | Not specified, but "114- to 400-fold over other class I PI3K" | High degree of selectivity within class I is confirmed. |
| Activity vs. Class II/III PI3K, mTOR, DNA-PK | No significant activity | Demonstrates clean off-target profile against related kinases. |
Mechanism and Signaling Pathway this compound acts as a potent and selective p110δ inhibitor [1]. The diagram below illustrates the PI3K signaling pathway and this compound's specific site of action.
This compound's high selectivity for p110δ aims to block aberrant B-cell signaling while potentially minimizing toxicities associated with inhibiting other PI3K isoforms [4].
This compound is one of several isoform-specific PI3K inhibitors developed for hematologic malignancies. The table below places it in context with other key inhibitors.
| Inhibitor Name | Primary Target(s) | Key Developmental or Approved Status | Notable Features |
|---|---|---|---|
| This compound (GS-9820) | p110δ | Phase 1 (completed for lymphoid malignancies) [1]. | High p110δ selectivity; investigated for immune-mediated toxicities management [4]. |
| Idelalisib | p110δ | FDA-approved for R/R CLL and follicular lymphoma [2]. | First-generation p110δ inhibitor; immune-mediated toxicities can limit use [4]. |
| Duvelisib | p110δ / p110γ | FDA-approved for R/R CLL and lymphoma [2]. | Dual δ/γ inhibition; may more efficiently abrogate PI3K signaling in hematological malignancies [2]. |
| Alpelisib (BYL-719) | p110α | FDA-approved for HR+/HER2- breast cancer with PIK3CA mutation [3]. | Targets solid tumors; different toxicity profile (hyperglycemia) [5]. |
| CNIO-PI3Ki | p110α / p110δ | Preclinical research [5]. | Dual α/δ inhibitor; demonstrated efficacy reducing obesity in mice [5]. |
This compound was developed as a next-generation p110δ inhibitor following idelalisib, with the goal of maintaining efficacy while improving safety. Preclinical evidence suggests that concomitant inhibition of PI3Kα (as with CNIO-PI3Ki) may provide auxiliary benefits in certain disease models like obesity, but this is outside this compound's selective profile [5].
This compound has been evaluated in early-phase clinical trials. A Phase 1 study for lymphoid malignancies has been completed [1]. Research also explores its potential in combination strategies, such as with casein kinase 1 epsilon (CK1ε) inhibitors to mitigate immune-related toxicities sometimes associated with PI3Kδ inhibition [4].
This compound is characterized as a second-generation, potent, and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2]. The table below summarizes its published selectivity data against Class I PI3K isoforms.
| Kinase Isoform | IC₅₀ Value (nM) | Primary Expression & Role |
|---|---|---|
| PI3Kδ (p110δ) | 12.7 nM [1] [3] | Primarily in leukocytes; key role in B-cell receptor signaling, proliferation, and survival [3]. |
| PI3Kγ (p110γ) | 1389 nM [3] | Primarily in leukocytes; involved in inflammatory signaling. |
| PI3Kβ (p110β) | 3377 nM [3] | Ubiquitously expressed. |
| PI3Kα (p110α) | 5441 nM [3] | Ubiquitously expressed; frequently mutated in cancers. |
The high selectivity of this compound was further confirmed in a human basophil activation assay, where it suppressed IgE receptor I (FcεRI) PI3Kδ-mediated CD63 expression with an EC₅₀ of 14 nM. Importantly, no binding to other kinases was observed even at a high concentration of 10 µM [1] [2].
The search results describe two primary methodologies for conducting broad kinase panel screening, which are relevant for understanding how such selectivity data is typically generated.
Radiometric Assay (HotSpot & ³³PanQinase): This method is based on the transfer of the gamma-phosphate of ATP to a kinase substrate.
Probe Displacement Assay (HTRF): This is a non-radiometric, homogeneous assay technology.
The following diagram illustrates the logical workflow of a kinase inhibitor screening and validation process that incorporates these methods.
The available data strongly positions this compound as a highly selective PI3Kδ inhibitor. This property is crucial for its clinical development in lymphoid malignancies like Chronic Lymphocytic Leukemia (CLL) and B-cell lymphomas, as it may help mitigate off-target toxicities [1]. The phase 1b study confirmed its clinical activity, particularly in CLL patients [1] [2].
Future research could be significantly enhanced by:
The table below summarizes the key characteristics of Acalisib as a selective PI3Kδ inhibitor.
| Property | Description |
|---|---|
| Primary Target | PI3Kδ (p110δ isoform) [1] [2] |
| Reported IC₅₀ for PI3Kδ | 12.7 - 14 nM [1] [2] |
| Selectivity | 114- to 400-fold selective over other Class I PI3K isoforms (α, β, γ); no significant activity against Class II/III PI3K, mTOR, or DNA-PK [1] |
| Key Clinical Trial | Phase 1b (NCT01705847) in relapsed/refractory lymphoid malignancies [3] [2] |
| Clinical Dose | Up to 400 mg twice daily [2] |
| Overall Response Rate (ORR) | 42.1% in all patients; 53.3% in CLL patients; 28.6% in NHL/HL patients [2] |
| Common Adverse Events | Diarrhea, rash, elevated liver transaminases, and infections [2] |
One study directly compared the metabolic effects of this compound with a PI3Kα inhibitor (BYL-719) in obese mice. The results highlight the distinct roles of different PI3K isoforms [4].
| Inhibitor | Primary Target | Effect on Body Weight in Obese Mice | Effect on Serum Glucose & Lipids |
|---|---|---|---|
| This compound (GS-9820) | PI3Kδ | No significant reduction [4] | Minor effects [4] |
| BYL-719 | PI3Kα | Significant reduction [4] | Induced severe hyperglycemia and increased serum triglycerides/FFA [4] |
This compound works by specifically blocking the p110δ isoform of PI3K. The following diagram illustrates the signaling pathway and its inhibition.
The experimental workflow for a cell-based potency assay, as inferred from general practices in kinase inhibitor development, would typically follow these stages:
The table below summarizes the core characteristics and experimental data for BYL-719 (Alpelisib).
| Attribute | Description |
|---|---|
| Generic Name | Alpelisib [1] [2] |
| Code Name | BYL-719 [1] [2] |
| Primary Target | PI3K p110α (Phosphatidylinositol 3-kinase catalytic subunit alpha) [1] [2] [3] |
| Selectivity | Isoform-specific; ~50x more selective for p110α over other PI3K isoforms [4] |
| Key Indication | PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer (in combination with fulvestrant) [1] [4] |
| IC₅₀ (p110α) | 4.6 nM (cell-free assay) [3] |
The table below consolidates key experimental findings from recent studies.
| Study Context | Experimental Model | Key Findings |
|---|---|---|
| Breast Cancer Stem Cells (BCSCs) [2] | MCF-7 and T47D cell lines in 3D mammosphere culture (to enrich BCSCs). | Inhibited BCSC proliferation and self-renewal; suppressed PI3K/AKT/mTOR, Notch, JAK-STAT, and MAPK/ERK signaling pathways; demonstrated potential to overcome drug resistance. |
| Ovarian Cancer & Cisplatin Synergy [3] | Panel of ovarian cancer cell lines (SKOV-3, EFO-21, OVCAR-3) in 2D and 3D cultures. | Synergized with cisplatin in PIK3CA-mutated SKOV-3 cells in 3D culture; combination induced major cytotoxicity, even in co-cultures with mesenchymal stem cells. |
| Head and Neck Cancer (Clinical Trial) [4] | Phase II TRIUMPH trial in patients with recurrent/metastatic HNSCC. | Differential efficacy based on PIK3CA mutation site; patients with H1047R (kinase domain) mutation had significantly poorer progression-free survival (1.6 vs. 7.3 months) vs. helical domain mutations. |
| Heterotopic Ossification [5] | Mouse model of Fibrodysplasia Ossificans Progressiva (FOP). | Effectively prevented heterotopic bone formation; mechanisms include blocking osteochondroprogenitor specification and reducing hyper-inflammatory response (monocyte and mast cell migration/cytokine expression). |
To assist with experimental reproducibility, here are the methodologies from two key studies:
3D Mammosphere Culture for BCSC Enrichment [2]
Synergy Assay with Cisplatin in Ovarian Cancer [3]
BYL-719 is a small-molecule inhibitor that specifically targets the p110α catalytic subunit of Class I PI3K. The following diagram illustrates its mechanism within the canonical PI3K/AKT pathway.
Research on BYL-719 is evolving toward rational combination therapies to overcome resistance, which is a common challenge with targeted agents [1] [6].
The table below summarizes the key quantitative data on Acalisib's selectivity, primarily derived from biochemical and cell-based assays [1] [2] [3].
Table 1: In Vitro Selectivity Profile of this compound (GS-9820)
| Target / Parameter | IC₅₀ Value | Selectivity Ratio (vs. PI3Kδ) | Assay Type / Notes |
|---|---|---|---|
| PI3Kδ (p110δ) | 12.7 - 14 nM | -- | Biochemical lipid kinase assay [1] [2] [4] |
| PI3Kα (p110α) | 5,441 nM | ~428-fold | Biochemical lipid kinase assay [2] [4] [5] |
| PI3Kβ (p110β) | 3,377 nM | ~266-fold | Biochemical lipid kinase assay [2] [4] [5] |
| PI3Kγ (p110γ) | 1,389 nM | ~109-fold | Biochemical lipid kinase assay [2] [4] [5] |
| hVps34 (Class III) | 12.7 µM | >1000-fold | Binding selectivity profiling at 10 µM [2] [4] |
| mTOR | >10 µM | >780-fold | Binding selectivity profiling at 10 µM [2] [4] |
| DNA-PK | 18.7 µM | >1470-fold | Binding selectivity profiling at 10 µM [2] [4] |
| FcεRI (Cell-based) | EC₅₀ = 14 nM | -- | Human basophil activation assay (CD63 expression) [1] [6] |
| fMLP (Cell-based) | EC₅₀ = 2,065 nM | ~147-fold | PI3Kγ-mediated CD63 expression in basophils [2] [4] |
The following methodologies are cited in the references and provide the foundation for the data in Table 1.
Biochemical Lipid Kinase Assays [2] [4]
Kinase Binding Selectivity Profiling [2] [4]
PI3K Isoform-Selective Cell-Based Assays [2] [4]
This compound has been evaluated in a Phase 1b clinical trial (NCT01705847) for relapsed/refractory lymphoid malignancies [1] [6] [7]. The data below provides a performance comparison in a clinical context.
Table 2: Clinical Outcomes from the Phase 1b Study of this compound Monotherapy Data cutoff: August 17, 2016; Median follow-up: 6 months [1] [6]
| Parameter | Overall (n=38) | CLL Patients (n=22) | NHL/HL Patients (n=16) | Notes |
|---|---|---|---|---|
| Overall Response Rate (ORR) | 42.1% | 53.3% | 28.6% | All responses were Partial Responses (PRs) [1]. |
| Lymph Node Response | N/A | 85.7% | 36.4% | Percentage of patients with a reduction in target nodal areas [1]. |
| Median Progression-Free Survival (PFS) | N/A | 16.6 months | 4.0 months | For patients initially treated with 400 mg BID [1]. |
| Most Frequent Adverse Events (AEs) | Diarrhea (23.7%), Rash (21.1%), Elevated ALT/AST (13.2%), Infections | Most AEs were Grade 1-2; Grade ≥3 AEs occurred in 55.3% of patients [1]. |
The concept of orthogonal assays involves using different methodological principles to confirm a compound's activity and selectivity, thereby increasing confidence in the data. The available information on this compound allows for the construction of a confirmatory workflow based on the search results.
The diagram below illustrates how different experimental methods were used to orthogonally confirm this compound's mechanism of action and selectivity.
This multi-faceted approach demonstrates that this compound's profile is not an artifact of a single assay system but is consistently observed across different experimental paradigms.
The table below summarizes the in vitro inhibitory activity (IC50) of Acalisib against key kinases, highlighting its high selectivity for the p110δ isoform of PI3K [1] [2] [3].
| Target | IC50 (nM) | Selectivity (fold over p110δ) |
|---|---|---|
| p110δ | 12.7 - 14 | - |
| p110γ | 1,389 | ~109-fold |
| p110β | 3,377 | ~266-fold |
| p110α | 5,441 | ~428-fold |
| hVps34 | 12,682 | ~999-fold |
| DNA-PK | 18,749 | ~1,476-fold |
| mTOR | >10,000 | >787-fold |
This compound is a potent and highly selective inhibitor of PI3K p110δ, showing 114- to over 400-fold selectivity over other class I PI3K enzymes and no significant activity against Class II/III PI3K family members or related proteins like mTOR and DNA-PK [1] [2].
Here are the methodologies used to characterize this compound's activity and selectivity, which are crucial for assessing consistency [1].
The experimental workflow for the characterization of this compound is summarized in the following diagram:
The concept of batch-to-batch consistency is a critical aspect of pharmaceutical development, ensuring that different production batches of a drug substance deliver identical quality, purity, and biological activity [4]. This is typically confirmed through rigorous quality control (QC) testing on key metrics for every batch produced.
For this compound, the search results do not contain publicly available QC data comparing different batches. The consistent IC50 values reported across multiple commercial and scientific sources [1] [2] [3] indirectly suggest good reproducibility in its biochemical properties.